luteolin-7-O-alpha-L-rhamnoside
Description
Structure
2D Structure
Properties
Molecular Formula |
C21H20O10 |
|---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C21H20O10/c1-8-18(26)19(27)20(28)21(29-8)30-10-5-13(24)17-14(25)7-15(31-16(17)6-10)9-2-3-11(22)12(23)4-9/h2-8,18-24,26-28H,1H3/t8-,18-,19+,20+,21-/m0/s1 |
InChI Key |
GRBYFYORPBZEIN-RWKYHZLCSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC(=C(C=C4)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC(=C(C=C4)O)O)O)O)O)O |
Origin of Product |
United States |
Occurrence and Natural Distribution in Botanical Systems
Identification in Specific Plant Species and Genera
Luteolin-7-O-alpha-L-rhamnoside has been isolated and identified in several terrestrial plant species. Research has documented its presence in Crotalaria lachnophora, a species belonging to the Fabaceae family ebi.ac.ukebi.ac.uk. The compound was identified in the whole plant of this species ebi.ac.uk.
Additionally, a closely related compound, 6-hydroxyluteolin-7-O-(1''-alpha-rhamnoside), has been isolated from the leaves of Vriesea sanguinolenta, a member of the Bromeliaceae family. This same derivative has also been reported in some species of the genus Teucrium (Lamiaceae) nih.gov. The roots and rhizomes of Rhodiola rosea (Crassulaceae) have also been found to contain luteolin-7-O-rhamnoside researchgate.net.
While not the simple rhamnoside, a more complex glycoside containing rhamnose, Luteolin-7-O-[β-glucopyranosyl-(1→2)-α-rhamnosyl-(1→6)] β-glucopyranoside, has been identified in the leaves of Centropogon cornutus (Campanulaceae) . This finding indicates the biosynthesis of luteolin-7-O-rhamnosidic linkages within this genus.
| Plant Species | Compound Identified |
|---|---|
| Crotalaria lachnophora | This compound |
| Vriesea sanguinolenta | 6-hydroxyluteolin-7-O-(1''-alpha-rhamnoside) |
| Teucrium spp. | 6-hydroxyluteolin-7-O-(1''-alpha-rhamnoside) |
| Rhodiola rosea | Luteolin-7-O-rhamnoside |
| Centropogon cornutus | Luteolin-7-O-[β-glucopyranosyl-(1→2)-α-rhamnosyl-(1→6)] β-glucopyranoside |
Current scientific literature does not provide significant evidence for the widespread occurrence of this compound in aquatic plants. While other luteolin (B72000) glycosides, such as luteolin-7-O-glucuronide, have been identified in aquatic species like the seagrass Enhalus acoroides, the presence of the specific alpha-L-rhamnoside derivative is not well-documented in this environment wisdomlib.orgmdpi.comnih.gov. Therefore, its relevance to aquatic flora appears to be limited based on available research.
Distribution Across Botanical Families and Ecotypes
The documentation of this compound and its close derivatives spans several botanical families, suggesting a somewhat widespread but not ubiquitous distribution. The families in which the presence of this compound or its rhamnoside derivatives have been noted include:
Fabaceae: Confirmed with the isolation of this compound from Crotalaria lachnophora ebi.ac.ukebi.ac.uk.
Bromeliaceae: The derivative 6-hydroxyluteolin-7-O-(1''-alpha-rhamnoside) is found in Vriesea sanguinolenta nih.gov.
Lamiaceae: The same 6-hydroxyluteolin derivative is reported in the genus Teucrium nih.gov. While other luteolin glycosides are common in this family, the specific alpha-L-rhamnoside of luteolin itself is less frequently cited.
Crassulaceae: Luteolin-7-O-rhamnoside has been identified in Rhodiola rosea researchgate.net.
Campanulaceae: A complex glycoside containing a rhamnosyl moiety attached to luteolin-7-O has been found in Centropogon cornutus .
These plants occupy diverse ecotypes, from the habitats of Crotalaria and Centropogon to the epiphytic nature of Vriesea sanguinolenta and the typically alpine or northern environments of Rhodiola rosea.
| Botanical Family | Representative Genus/Species | Compound Type |
|---|---|---|
| Fabaceae | Crotalaria lachnophora | This compound |
| Bromeliaceae | Vriesea sanguinolenta | 6-hydroxyluteolin-7-O-(1''-alpha-rhamnoside) |
| Lamiaceae | Teucrium spp. | 6-hydroxyluteolin-7-O-(1''-alpha-rhamnoside) |
| Crassulaceae | Rhodiola rosea | Luteolin-7-O-rhamnoside |
| Campanulaceae | Centropogon cornutus | Complex Luteolin-7-O-glycoside with rhamnose |
Analysis of Compound Presence in Specific Plant Organs and Tissues
The distribution of this compound within the plant can vary, with accumulation in specific organs and tissues. Luteolin and its glycosides are generally known to be prevalent in the leaves of many plants nih.gov.
Specific findings for this compound and its derivatives include:
Whole Plant: The entire plant of Crotalaria lachnophora was utilized for the isolation of this compound ebi.ac.uk.
Leaves: The leaves of Vriesea sanguinolenta are the specific organ from which 6-hydroxyluteolin-7-O-(1''-alpha-rhamnoside) was isolated nih.gov. Similarly, the leaves of Centropogon cornutus were the source of the complex luteolin-7-O-glycoside containing rhamnose .
Roots and Rhizomes: In Rhodiola rosea, luteolin-7-O-rhamnoside has been identified in the subterranean organs, specifically the roots and rhizomes researchgate.net.
| Plant Species | Plant Organ/Tissue |
|---|---|
| Crotalaria lachnophora | Whole Plant |
| Vriesea sanguinolenta | Leaves |
| Centropogon cornutus | Leaves |
| Rhodiola rosea | Roots and Rhizomes |
Advanced Extraction and Isolation Methodologies
Optimization of Extraction Techniques for Glycosylated Flavonoids
The optimization of extraction is a critical step to maximize the yield of glycosylated flavonoids like luteolin-7-O-rhamnoside while minimizing the co-extraction of undesirable compounds and the degradation of the target molecule. Factors such as solvent choice, temperature, extraction time, and the physical properties of the plant material must be carefully considered. mdpi.com Glycosylated flavonoids, being more polar than their aglycone counterparts, require specific solvent systems for effective extraction. nih.gov
Traditional methods for flavonoid extraction, such as maceration, heat reflux extraction, and Soxhlet extraction, rely on the solvent's ability to dissolve and diffuse the target compounds from the plant matrix. mdpi.comnih.gov These techniques, while straightforward, often involve long extraction times and the use of large volumes of organic solvents. mdpi.com
The choice of solvent is crucial; its polarity must be matched to the target compound. For glycosylated flavonoids, polar solvents and aqueous mixtures are typically employed. nih.gov Ethanol (B145695) and methanol (B129727) are common choices due to their effectiveness and because ethanol is permitted as a solvent for medicinal products. scholarsresearchlibrary.com For instance, a traditional heat reflux method for extracting luteolin (B72000) from Schisandra chinensis involved using a 70% ethanol solution at 90°C for 4 hours. mdpi.com In another approach, a hydrochloric acid-methanol mixed solution was used for reflux extraction, as luteolin is highly soluble in methanol. mdpi.com The addition of an acid like HCl can aid in hydrolyzing glycosidic bonds to yield the free flavonoid. scholarsresearchlibrary.com However, the efficiency of these methods can be limited, and the prolonged exposure to high temperatures can risk thermal degradation of the compounds. mdpi.com
To overcome the limitations of conventional methods, several modern technologies have been developed. These advanced techniques often offer higher efficiency, reduced extraction times, lower solvent consumption, and increased selectivity, making them more environmentally friendly alternatives. nih.govresearchgate.net
Ultrasound-Assisted Extraction (UAE) utilizes high-frequency sound waves (typically >20 kHz) to enhance the extraction process. The passage of these waves through the solvent creates acoustic cavitation—the formation, growth, and collapse of microscopic bubbles. nih.gov This phenomenon generates intense local pressures and temperatures, disrupting the plant cell walls and enhancing the penetration of the solvent into the matrix, thereby accelerating the release of bioactive compounds. nih.govsemanticscholar.org
The effectiveness of UAE is influenced by several parameters, including ultrasound frequency and power, temperature, time, and the solvent-to-solid ratio. Studies on the closely related compound luteolin-7-O-glucoside demonstrate the optimization of these parameters to achieve high yields. For example, optimal extraction from Plantago lanceolata was achieved using a 45% ethanol concentration at 40°C for 64 minutes with a 1:49 solid-to-solvent ratio. fao.orgresearchgate.net Similarly, the extraction of luteolin-7-O-glucoside from olive leaves was optimized at 40°C with a 30% ultrasound amplitude, yielding significantly higher amounts compared to conventional Soxhlet extraction. mdpi.com
Table 1: Optimized Parameters for Ultrasound-Assisted Extraction (UAE) of Luteolin Glycosides
| Plant Source | Target Compound | Optimal Solvent | Optimal Temperature (°C) | Optimal Time (min) | Solid-to-Solvent Ratio | Reference |
| Plantago lanceolata | Luteolin-7-O-glucoside | 45% Ethanol | 40 | 64 | 1:49 | fao.orgresearchgate.net |
| Olive Leaves | Luteolin-7-O-glucoside | 60% Ethanol-Water | 40 | - | - | mdpi.com |
| Alfalfa | Total Flavonoids | 52.14% Ethanol | 62.33 | 57.08 | 1:57.16 | nih.gov |
Microwave-Assisted Extraction (MAE) is an advanced technique that uses microwave energy to heat the solvent and plant sample, accelerating the extraction of target compounds. nih.gov The process involves the direct interaction of microwaves with polar molecules in the solvent and moisture within the plant material, leading to rapid, localized heating. This internal heat and pressure cause the plant cell structure to rupture, facilitating the release of intracellular contents into the solvent. nih.govresearchgate.net
MAE significantly reduces extraction time and solvent volume compared to conventional methods like heat reflux and Soxhlet extraction. nih.govresearchgate.net The optimization of MAE involves several factors, including microwave power, irradiation time, and the solvent-to-material ratio. nih.gov Research on extracting water-soluble flavonoids from Perilla frutescens, a plant known to contain luteolin glycosides, identified optimal conditions that maximized yield. nih.govresearchgate.net In another study on Perilla leaves using natural deep eutectic solvents (NADESs), MAE also proved highly efficient. mdpi.com
Table 2: Optimized Parameters for Microwave-Assisted Extraction (MAE) of Flavonoids
| Plant Source | Solvent | Microwave Power (W) | Extraction Time (min) | Solvent-to-Material Ratio | Reference |
| Perilla frutescens | Water | 600 | 23 | 16.5:1 | nih.govresearchgate.net |
| Perilla frutescens | NADES | 410 | 31 | 1:0.075 (mL/mg) | mdpi.com |
Supercritical Fluid Extraction (SFE) is a green extraction technology that employs a fluid above its critical temperature and pressure as the solvent. ufrn.br Carbon dioxide (CO₂) is the most commonly used supercritical fluid because it is non-toxic, non-flammable, inexpensive, and easily removed from the final product. ufrn.brresearchgate.net Supercritical CO₂ behaves like a liquid in terms of solvating power but has gas-like properties of high diffusivity and low viscosity, allowing for efficient penetration into the plant matrix. ufrn.br
While supercritical CO₂ is nonpolar, its solvent properties can be modified by adding a polar co-solvent, such as ethanol or water. ufrn.brnih.gov This modification is often necessary for the efficient extraction of polar compounds like glycosylated flavonoids. nih.gov Studies have shown that some phenolic and flavonoid compounds become soluble in supercritical CO₂ at high pressures (above 20 MPa). nih.gov The technique has been successfully applied to extract luteolin-7-O-alpha-L-rhamnoside from Rhodiola rosea, demonstrating its viability for isolating specific flavonoid glycosides. researchgate.net The selectivity of SFE can be finely tuned by adjusting pressure, temperature, and the percentage of co-solvent. researchgate.netnih.gov
High-Speed Counter-Current Chromatography (HSCCC) is a preparative liquid-liquid partition chromatography technique that does not require a solid support matrix. news-medical.netmdpi.com The separation is based on the differential partitioning of solutes between two immiscible liquid phases—a stationary phase and a mobile phase. news-medical.net A strong centrifugal force is used to retain the stationary liquid phase in the column while the mobile phase is pumped through it, allowing for continuous partitioning and separation of the components in a mixture. news-medical.net
A key advantage of HSCCC is the elimination of irreversible adsorption, sample loss, and denaturation that can occur with solid-support chromatographies, making it ideal for the purification of natural products. mdpi.com The technique is highly versatile and offers high resolution for recovering pure compounds from complex extracts. capes.gov.br HSCCC has been successfully used for the one-step isolation of flavonoids, including luteolin, from crude plant extracts. For instance, luteolin was isolated from an ethanolic extract of peanut hulls with high purity using a biphasic solvent system of n-hexane/ethyl acetate/methanol/water. nih.gov The selection of an appropriate solvent system, based on the partition coefficient (K) of the target compound, is the most critical factor for a successful HSCCC separation. mdpi.comnih.gov
Modern Enhanced Extraction Technologies
Application of Natural Deep Eutectic Solvents (NaDESs)
The pursuit of environmentally friendly and efficient extraction methods has led to the exploration of Natural Deep Eutectic Solvents (NaDESs) as green alternatives to conventional organic solvents. eco-vector.comfrontiersin.org These solvents are formed by mixing two or more naturally occurring solid compounds, such as sugars, amino acids, organic acids, and choline (B1196258) chloride, which, at a particular molar ratio, form a liquid with a significantly lower melting point than the individual components. eco-vector.com
The unique properties of NaDESs, including low volatility, non-flammability, biodegradability, and a high capacity to dissolve a wide range of both polar and non-polar compounds, make them highly suitable for extracting phytonutrients like flavonoids. frontiersin.org The ability to tailor the composition of NaDESs allows for the fine-tuning of polarity and viscosity, thereby enhancing the selectivity and extraction efficiency for specific target molecules like this compound. mdpi.com
Research has demonstrated that NaDESs can yield higher extraction efficiencies for flavonoids compared to traditional solvents like methanol or ethanol. For instance, a study on the extraction of bioactive compounds from Cytinus hypocistis revealed that NaDES extracts contained significantly higher total phenolic content than those obtained with conventional solvents. mdpi.com While specific studies focusing exclusively on this compound are emerging, the successful application of NaDESs for extracting structurally similar luteolin glycosides provides strong evidence of their potential. researchgate.net The extraction process often involves ultrasound or microwave assistance to reduce extraction time and improve yield. eco-vector.com After extraction, the recovery of the target compound from the NaDES mixture can be achieved using techniques such as anti-solvent precipitation or by using macroporous resins. nih.gov
Table 1: Examples of Natural Deep Eutectic Solvents (NaDESs) Used for Flavonoid Extraction
| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio (HBA:HBD) | Key Properties & Applications |
|---|---|---|---|
| Choline Chloride | Malonic Acid | 1:1 | Demonstrated high extraction efficiency for steroidal saponins, indicating potential for other glycosides. nih.gov |
| Choline Chloride | Urea | 1:2 | Known as Reline; effective in extracting a broad range of polyphenols and antioxidants. mdpi.com |
| L-Proline | Xylitol | 5:1 | Can be protonated with different acids (e.g., HCl, H₂SO₄) to alter selectivity for specific compounds. mdpi.com |
| Choline Chloride | Lactic Acid | 1:2 | With added water (25%), showed superior extraction for flavonoids compared to traditional solvents. eco-vector.com |
Advanced Chromatographic Purification Strategies
Following extraction, a multi-step chromatographic purification strategy is essential to isolate this compound to a high degree of purity from the crude extract, which contains a multitude of other phytochemicals.
Column Chromatography Techniques (e.g., Diaion, Sephadex LH-20, Silica (B1680970) Gel)
Column chromatography is a fundamental purification technique that relies on the differential partitioning of compounds between a stationary phase and a mobile phase. The selection of the appropriate stationary phase is crucial for achieving effective separation.
Silica Gel: Silica gel is a polar adsorbent widely used for separating compounds based on polarity. In the purification of flavonoids, it is effective for initial fractionation. Non-polar compounds elute first with non-polar mobile phases (e.g., hexane, chloroform), while more polar compounds like flavonoid glycosides are retained and require more polar solvents (e.g., ethyl acetate, methanol) for elution. researchgate.net
Diaion (Macroporous Adsorbent Resin): Resins like Diaion HP-20 are non-polar, macroporous synthetic adsorbents. They are particularly useful for the initial cleanup of crude plant extracts. The extract is loaded onto the column, and water-soluble, highly polar impurities like sugars and salts are washed away with water. The retained flavonoids, including this compound, are then eluted with an organic solvent, typically methanol or ethanol, providing a concentrated flavonoid-rich fraction. researchgate.netscience.gov
Sephadex LH-20: This material is a hydroxypropylated, cross-linked dextran (B179266) gel that exhibits both hydrophilic and lipophilic properties, allowing for separation based on a combination of molecular size (gel filtration) and polarity (partition chromatography). prep-hplc.com It is exceptionally effective for the purification of phenolic compounds and is often used as a final or intermediate purification step. nih.govresearchgate.net Compounds are typically eluted with solvents like methanol or ethanol-water mixtures. Its unique selectivity allows for the high-resolution separation of closely related flavonoid structures. prep-hplc.comnih.gov
Table 2: Column Chromatography Methods for Flavonoid Glycoside Purification
| Stationary Phase | Mobile Phase System | Separation Principle | Application Example |
|---|---|---|---|
| Silica Gel | Gradient of Chloroform-Methanol or Ethyl Acetate-Methanol-Water researchgate.net | Adsorption Chromatography (Polarity) | Initial fractionation of crude extracts to separate compounds into groups of differing polarity. researchgate.net |
Preparative High-Performance Liquid Chromatography (HPLC) for Compound Purification
Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the gold standard for the final purification of a target compound to a high degree of purity (>95%). It operates on the same principles as analytical HPLC but utilizes larger columns, higher flow rates, and larger sample injection volumes to isolate milligrams to grams of the pure substance. researchgate.net
For this compound, a reversed-phase C18 column is most commonly employed. The mobile phase typically consists of a mixture of water (often acidified with acetic acid or formic acid to improve peak shape) and an organic modifier like acetonitrile (B52724) or methanol. conicet.gov.ar A gradient elution, where the proportion of the organic solvent is increased over time, is generally used to effectively separate the target glycoside from closely eluting impurities. The fractions containing the pure compound are collected as they exit the detector and are then combined and evaporated to yield the purified this compound. researchgate.netnih.gov
Table 3: Typical Parameters for Preparative HPLC Purification of Luteolin Glycosides
| Parameter | Description | Typical Value/Condition |
|---|---|---|
| Stationary Phase | Reversed-Phase Column | C18 or Phenyl-Hexyl, 5-10 µm particle size conicet.gov.arnih.gov |
| Mobile Phase | Solvent A | Water with 0.1-1% Acetic or Formic Acid researchgate.netconicet.gov.ar |
| Solvent B | Acetonitrile or Methanol researchgate.netconicet.gov.ar | |
| Elution Mode | Gradient | Increasing percentage of Solvent B over the run |
| Detection | UV/Vis or Diode Array Detector (DAD) | ~340-360 nm for luteolin glycosides mdpi.com |
| Injection Volume | Variable | Milliliters (mL) |
| Flow Rate | Variable | Milliliters per minute (mL/min) |
Comprehensive Method Development for Complex Matrices
Isolating a single compound like this compound from a complex plant matrix requires a logical, multi-step strategy that combines several chromatographic techniques. A typical workflow is designed to progressively enrich the target compound while removing impurities with different physicochemical properties.
A comprehensive purification scheme often proceeds as follows:
Initial Extraction and Fractionation: The process begins with the extraction of the raw plant material using a suitable solvent or a NaDES-based method. The resulting crude extract is then often subjected to liquid-liquid partitioning (e.g., with n-butanol) to concentrate the glycosidic flavonoids. researchgate.net
Preliminary Column Chromatography: The flavonoid-rich fraction is first passed through a macroporous resin column (e.g., Diaion HP-20) to remove highly polar impurities and concentrate the compounds of interest. researchgate.net This is often followed by silica gel column chromatography to separate the fraction into several sub-fractions based on polarity. researchgate.net
Intermediate Purification: Fractions identified as containing the target compound are then subjected to further purification on a Sephadex LH-20 column. This step is critical for separating the target glycoside from other flavonoids and phenolic compounds of similar polarity but different molecular size. researchgate.net
Final High-Purity Isolation: Finally, the enriched fraction from the Sephadex column is purified to homogeneity using preparative HPLC. This final step resolves any remaining minor impurities, yielding this compound with a high degree of purity suitable for structural elucidation and biological testing. researchgate.netnih.gov
This systematic combination of different chromatographic methods, each exploiting different separation principles, is essential for navigating the complexity of natural product extracts and successfully isolating the target compound.
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| Luteolin |
| This compound |
| Luteolin-7-O-glucoside |
| Luteolin-7-O-β-d-glucopyranoside |
| Choline Chloride |
| Malonic Acid |
| Urea |
| L-Proline |
| Xylitol |
| Lactic Acid |
| Acetic Acid |
| Formic Acid |
| Methanol |
| Ethanol |
| n-Butanol |
| Chloroform |
| Hexane |
| Ethyl Acetate |
Biosynthesis and Biotransformation Pathways
Elucidation of Enzymatic Glycosylation Mechanisms in Plants
The final step in the biosynthesis of luteolin-7-O-alpha-L-rhamnoside is the attachment of a rhamnose sugar molecule to the luteolin (B72000) aglycone at the 7-hydroxyl position. This process, known as glycosylation, is catalyzed by specific enzymes called glycosyltransferases. In plants, the biosynthesis of flavonoid-O-glycosides is primarily mediated by these enzymes. nih.gov For instance, a UDP-glycosyltransferase from rice, RUGT-5, has been shown to glycosylate the 7- and 4'-hydroxyl groups of luteolin. nih.gov While direct enzymatic synthesis of this compound is a specific plant-mediated process, studies on similar flavonoid glycosides have demonstrated the feasibility of using commercially available glycosidases and lipases for the sequential synthesis of complex flavonoid glycoside esters. nih.gov
Exploration of Upstream Biosynthetic Pathways
The journey to synthesizing this compound begins long before the final glycosylation step, originating from primary metabolic pathways that provide the necessary molecular precursors.
The foundation for the luteolin molecule is laid by the shikimate pathway. nih.govresearchgate.nettaylorfrancis.com This essential metabolic route in plants and microorganisms is responsible for producing aromatic amino acids, including L-phenylalanine. taylorfrancis.comfrontiersin.org The pathway starts with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate. researchgate.net It is estimated that a significant portion of all fixed carbon in plants is channeled through this pathway. frontiersin.org The end product of the shikimate pathway, chorismic acid, serves as a critical precursor for the biosynthesis of a wide array of secondary metabolites, including flavonoids. researchgate.net
Following the shikimate pathway, the phenylpropanoid pathway takes over, converting L-phenylalanine into the core structure of flavonoids. nih.govtaylorfrancis.comnih.gov This pathway is central to the synthesis of numerous phenolic compounds. taylorfrancis.com Key enzymes such as phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL) are involved in converting phenylalanine to 4-coumaroyl-CoA, a crucial intermediate. nih.gov This intermediate then enters the flavonoid biosynthesis pathway, where a series of enzymatic reactions involving chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), and other modifying enzymes like flavonoid 3'-hydroxylase (F3'H) and flavone (B191248) synthase (FNS) lead to the formation of the luteolin aglycone. nih.gov Naringenin is a key intermediate that is converted to eriodictyol (B191197) by F3'H, which is then transformed into luteolin by FNS. nih.gov
Microbial Biotransformation and Catabolism Studies
Microorganisms can play a role in the transformation of flavonoid glycosides. For example, Bacillus cereus A46 cells have been shown to effectively biotransform luteolin glycosides in hydrophilic organic solvents, primarily producing luteolin 7-O-β-glucoside. nih.govconsensus.app While this specific study focused on glucosides, it highlights the potential of microbial systems to modify luteolin glycosides. Further research is needed to fully understand the microbial catabolism of this compound.
Enzymatic and Non-Enzymatic Conversion to Other Derivatives (e.g., Sulfation, Acylation)
This compound can be further modified through processes like sulfation and acylation, which can alter its chemical properties and biological activities.
Sulfation: This process involves the addition of a sulfate (B86663) group to the flavonoid structure. In organisms, this is typically an enzymatic reaction catalyzed by sulfotransferases (SULTs), which transfer a sulfonate group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the flavonoid. nih.govmdpi.comresearchgate.net While flavonoids are known to undergo sulfation, specific studies on the sulfation of this compound are not extensively detailed in the provided results. However, the general mechanism involves cytosolic sulfotransferases that can act on flavonoid substrates. mdpi.comresearchgate.netnih.gov
Acylation: Acylation involves the addition of an acyl group to the molecule. Enzymatic acylation of flavonoid glycosides is a common strategy to modify their properties, often targeting the hydroxyl groups of the sugar moiety. researchgate.net Lipases are frequently used as biocatalysts for this purpose. nih.govresearchgate.net For instance, the acetyl esterase of Trichoderma reesei can catalyze the transacylation of flavonoid glycosides. nih.gov A strategy for the acylation of the flavonoid phloretin (B1677691) involves a preliminary glucosylation step followed by acylation using a lipase, a method that could potentially be adapted for other flavonoid glycosides. acs.org
Investigation of Biological Activities and Underlying Molecular Mechanisms
Research on Antioxidant Modulatory Potential
Luteolin-7-O-alpha-L-rhamnoside, a flavonoid glycoside, has been the subject of research for its potential to modulate oxidative stress. This involves its ability to directly neutralize free radicals and to influence the cellular antioxidant defense systems.
Free Radical Scavenging Assays (e.g., DPPH, H2O2)
The antioxidant capacity of luteolin (B72000) and its glycosides, including this compound, has been evaluated using various in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to assess the free radical scavenging ability of compounds. In this assay, the compound's ability to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance.
Studies on related luteolin compounds have demonstrated potent free radical-scavenging activity. For instance, luteolin has been shown to reduce DPPH free radicals more effectively than well-known antioxidants like ascorbic acid and glutathione (B108866) at lower concentrations (1-3 µg/ml). researchgate.net The IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is a key parameter in this assay. A luteolin-phospholipid complex exhibited an IC50 value of 28.33 μg/mL, which was more active than the standard antioxidant BHT (IC50, 42.62 μg/mL). nih.gov Luteolin-7-O-glucoside, a structurally similar compound, also demonstrated significant DPPH radical scavenging potential with an EC50 value of 6.80 µM, far exceeding that of the synthetic antioxidant BHT (EC50 > 100 µM). nih.gov
In addition to DPPH assays, the ability to scavenge other reactive oxygen species (ROS) like hydrogen peroxide (H2O2) has been investigated. Luteolin has been found to effectively scavenge superoxide (B77818) anions and hydroxyl radicals in cell-free systems. nih.gov This direct antioxidant action contributes to its protective effects against oxidative damage.
Table 1: DPPH Radical Scavenging Activity of Luteolin and its Derivatives
| Compound | Assay | IC50/EC50 Value | Comparison |
| Luteolin | DPPH | More potent than ascorbic acid and glutathione at 1-3 µg/ml | researchgate.net |
| Luteolin-phospholipid complex | DPPH | IC50: 28.33 μg/mL | More active than BHT (IC50: 42.62 μg/mL) nih.gov |
| Luteolin-7-O-glucoside | DPPH | EC50: 6.80 µM | Higher potential than BHT (EC50 > 100 µM) nih.gov |
| Luteolin 7-O-rutinoside | DPPH | Scavenges at 1-50 µM | caymanchem.com |
Cellular Antioxidant Enzyme Induction (e.g., HO-1)
Beyond direct radical scavenging, luteolin and its glycosides can enhance the cellular antioxidant defense system by inducing the expression and activity of antioxidant enzymes. A key enzyme in this process is heme oxygenase-1 (HO-1), which plays a crucial role in cellular protection against oxidative stress.
Research has shown that luteolin and luteolin-7-O-glucoside can potently induce HO-1 expression in various cell lines, including RAW 264.7 macrophages. nih.gov This induction of HO-1 is a significant mechanism by which these compounds exert their antioxidative effects. nih.gov Studies have demonstrated that luteolin treatment can increase the expression of HO-1, which in turn helps to mitigate oxidative damage. nih.govnih.gov The induction of HO-1 by luteolin contributes to the degradation of heme into biliverdin, which is subsequently converted to the potent antioxidant bilirubin, further protecting cells from lipid peroxidation. nih.gov
Nrf2 Signaling Pathway Modulation
The nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or inducers, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of various antioxidant and cytoprotective genes, including HO-1.
Luteolin and its glycosides have been identified as potent activators of the Nrf2 signaling pathway. nih.govmdpi.com Studies have shown that treatment with luteolin and luteolin-7-O-glucoside leads to the nuclear translocation of Nrf2, which subsequently triggers the expression of downstream target genes like HO-1. nih.gov This modulation of the Nrf2 pathway is a critical mechanism underlying the indirect antioxidant effects of these compounds. scispace.com However, it is noteworthy that some studies have also reported an inhibitory effect of luteolin on the Nrf2 pathway, particularly in the context of cancer models, suggesting that its effects may be context-dependent. nih.gov
Protection Against Oxidative Stress in Cellular Models
The antioxidant properties of this compound and related compounds translate into protective effects against oxidative stress-induced cell damage in various cellular models. Pre-treatment of cells with these compounds has been shown to mitigate the detrimental effects of pro-oxidants like hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (t-BHP).
In studies using Chinese hamster lung fibroblasts (V79-4), luteolin pre-treatment significantly decreased intracellular ROS levels and damage to cellular components like lipids and DNA induced by H2O2. nih.gov It also improved cell viability and prevented apoptosis in these cells. nih.govnih.gov Similarly, in RAW 264.7 cells, luteolin and luteolin-7-O-glucoside ameliorated t-BHP-induced oxidative damage in a dose-dependent manner. nih.gov This cytoprotective effect is attributed to both the direct scavenging of ROS and the enhancement of cellular antioxidant defenses through the induction of enzymes like HO-1. nih.govnih.gov
Research into Anti-inflammatory Actions
In addition to its antioxidant properties, this compound and its aglycone, luteolin, have demonstrated significant anti-inflammatory activities. This is primarily achieved through the modulation of various signaling pathways and the suppression of pro-inflammatory mediators.
Modulation of Pro-inflammatory Mediators (e.g., Cytokines, Chemokines)
Chronic inflammation is characterized by the overproduction of pro-inflammatory mediators, including cytokines and chemokines. Luteolin and its glycosides have been shown to effectively inhibit the production of these key inflammatory molecules.
In various cellular models, particularly in lipopolysaccharide (LPS)-stimulated macrophages, luteolin and luteolin-7-O-glucoside have been found to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). mdpi.comresearchgate.netkoreamed.org For instance, luteolin-7-O-glucoside treatment in LPS-stimulated RAW 264.7 cells led to a reduction in TNF-α levels. nih.gov Furthermore, these compounds can also inhibit the expression of enzymes involved in the inflammatory process, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), thereby reducing the production of nitric oxide (NO) and prostaglandins, respectively. nih.govresearchgate.netkoreamed.org The anti-inflammatory effects of luteolin-7-O-glucoside have also been linked to the transcriptional repression of a number of inflammatory cytokines and their receptors in endothelial cells. nih.gov
Table 2: Modulation of Pro-inflammatory Mediators by Luteolin and its Glycosides
| Compound | Cell Model | Mediator(s) Inhibited |
| Luteolin | LPS-activated RAW 264.7 cells | HMGB1, iNOS/NO, COX-2 nih.gov |
| Luteolin-7-O-glucoside | LPS-stimulated RAW 264.7 cells | TNF-α, IL-10 (increased) nih.gov |
| Luteolin & Luteolin-7-O-glucoside | LPS-stimulated RAW 264.7 cells | NO, PGE2, iNOS, COX-2 researchgate.netkoreamed.org |
| Luteolin-7-O-glucoside | Endothelial cells | Inflammatory cytokines and their receptors nih.gov |
| Luteolin | Mesenteric arteries from HFD mice | Pro-inflammatory cytokines mdpi.com |
Regulation of Intracellular Signaling Cascades (e.g., NF-κB, MAPK, JAK/STAT)
The anti-inflammatory effects of this compound and its aglycone, luteolin, are mediated through the modulation of several critical intracellular signaling pathways. A primary target is the nuclear factor-kappa B (NF-κB) pathway, a pivotal regulator of inflammatory gene expression. nih.gov Luteolin has been shown to inhibit the activation of NF-κB in various cell models, thereby reducing the transcription of pro-inflammatory cytokines and enzymes like iNOS and COX-2. nih.govnih.gov
In addition to the NF-κB pathway, the mitogen-activated protein kinase (MAPK) signaling cascade is another key target. nih.gov Luteolin and its glycosides have been observed to suppress the phosphorylation of MAPK pathway components, which are upstream regulators of inflammatory responses. nih.govnih.gov Furthermore, the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is crucial for cytokine signaling, is also modulated by these compounds. mdpi.comnih.gov For instance, luteolin-7-O-glucoside has been shown to inhibit the STAT3 pathway in human umbilical vein endothelial cells (HUVECs). nih.govmdpi.comnih.govelsevierpure.com The regulation of these interconnected signaling cascades highlights the multi-targeted anti-inflammatory mechanism of this compound.
Anti-inflammatory Effects in Specific Cellular Models
The anti-inflammatory properties of this compound and its related forms have been validated in various cellular models. In murine macrophage RAW264.7 cells stimulated with lipopolysaccharide (LPS), a model for bacterial-induced inflammation, luteolin and luteolin-7-O-glucoside effectively suppressed the production of inflammatory mediators. nih.govresearchgate.net Specifically, they inhibited the release of nitric oxide and prostaglandin (B15479496) E2 by downregulating the expression of iNOS and COX-2. nih.govresearchgate.net
In human umbilical vein endothelial cells (HUVECs), a model for vascular inflammation, luteolin-7-O-glucoside demonstrated anti-inflammatory and anti-proliferative effects. nih.govnih.govelsevierpure.com It was shown to inhibit the STAT3 pathway and reduce the generation of reactive oxygen species (ROS). nih.govmdpi.comnih.govelsevierpure.com The compound also led to the transcriptional repression of several inflammatory cytokines and their receptors. nih.govnih.govelsevierpure.com These findings in specific cellular models provide strong evidence for the potential of this compound in mitigating inflammatory processes in different biological contexts.
Pre-clinical Research on Anticancer/Antiproliferative Effects (in vitro models)
Luteolin, the aglycone of this compound, has been the subject of extensive pre-clinical research demonstrating its anticancer and antiproliferative activities in various in vitro models. researchgate.net
Inhibition of Cellular Proliferation and Viability
Luteolin has been shown to inhibit the proliferation and reduce the viability of a wide range of cancer cell lines. researchgate.net Studies have demonstrated its efficacy against various cancers, including those of the breast, colon, lung, and prostate. nih.gov The antiproliferative effects are often associated with the induction of cell cycle arrest at different phases, such as G1/S or G2/M, depending on the cancer cell type. nih.gov This cell cycle arrest prevents cancer cells from dividing and growing. For instance, in esophageal carcinoma cells, luteolin induced G2/M phase arrest. nih.gov
Induction of Apoptosis in Cancer Cell Lines
A key mechanism underlying the anticancer activity of luteolin is the induction of apoptosis, or programmed cell death, in cancer cells. researchgate.net Luteolin has been observed to trigger apoptosis in numerous cancer cell lines, including oral squamous carcinoma, esophageal cancer, and cervical cancer cells. nih.govmdpi.comresearchgate.net The induction of apoptosis is a critical process for eliminating malignant cells. Luteolin achieves this by modulating the expression of pro-apoptotic and anti-apoptotic proteins. researchgate.net For example, it can increase the expression of pro-apoptotic proteins like Bax and decrease the levels of anti-apoptotic proteins such as Bcl-2. researchgate.net Furthermore, luteolin has been shown to activate caspases, which are key executioner enzymes in the apoptotic pathway. mdpi.com
Molecular Target Identification (e.g., AKT1, VEGFA, EGFR, CASP3)
Research into the molecular mechanisms of luteolin's anticancer effects has identified several key protein targets. One of the critical signaling pathways inhibited by luteolin is the PI3K/Akt pathway, which is frequently overactive in cancer and promotes cell survival and proliferation. nih.govabcam.com By suppressing this pathway, luteolin can inhibit cancer cell growth. The epidermal growth factor receptor (EGFR) is another important target; luteolin has been shown to block the EGFR signaling pathway, which can reduce cancer cell invasion and metastasis. nih.gov
Furthermore, vascular endothelial growth factor A (VEGFA), a key regulator of angiogenesis (the formation of new blood vessels that supply tumors), is also affected by luteolin. By inhibiting VEGFA, luteolin can potentially restrict tumor growth by cutting off its blood supply. In the context of apoptosis, Caspase-3 (CASP3) is a direct target that is activated by luteolin, leading to the execution of the apoptotic program. nih.gov The identification of these molecular targets provides a clearer understanding of how luteolin exerts its anticancer effects at the molecular level.
Table of Research Findings on this compound and Related Compounds
| Compound | Biological Activity | Cellular Model | Key Molecular Mechanisms | Reference(s) |
| Luteolin-7-O-glucoside | Anti-inflammatory | RAW264.7 macrophages | Inhibition of iNOS and COX-2 expression | nih.gov |
| Luteolin | Anti-inflammatory | RAW264.7 macrophages | Inhibition of NF-κB and PI3K-Akt pathways | nih.gov |
| Luteolin-7-O-glucoside | Anti-inflammatory, Anti-proliferative | HUVEC | Inhibition of STAT3 pathway, ROS generation, and inflammatory cytokine expression | nih.govmdpi.comnih.govelsevierpure.com |
| Luteolin | Anticancer | Esophageal carcinoma cells | Induction of G2/M cell cycle arrest and apoptosis | nih.gov |
| Luteolin | Anticancer | Cervical cancer cells | Induction of apoptosis via mitochondrial pathway and caspase activation | mdpi.com |
| Luteolin | Anticancer | Various cancer cell lines | Inhibition of PI3K/Akt and EGFR signaling pathways | nih.govnih.govabcam.com |
Antimicrobial Efficacy Research
Antibacterial Activity Against Specific Pathogens (Gram-positive and Gram-negative)
An extract of Rhodiola rosea, containing This compound , has demonstrated antimicrobial activity. The extract was most effective against Gram-positive bacteria, such as Enterococcus faecalis and Bacillus cereus, and the Gram-negative bacterium Escherichia coli, with a minimum bactericidal concentration (MBC) of 12.5 mg/mL. researchgate.net
The broader class of flavonoids, including luteolin and its glycosides, is known for antibacterial effects. mdpi.comsemanticscholar.org Luteolin itself has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including strains of Staphylococcus aureus and Escherichia coli. mdpi.comdovepress.comfrontiersin.orgresearchgate.net Its mechanisms of action are thought to involve the disruption of bacterial cell membrane integrity, leading to the leakage of cellular contents and ultimately cell death. mdpi.comfrontiersin.org
Another related compound, luteolin-7-O-rutinoside (also known as scolymoside), is active against Bacillus subtilis, Staphylococcus aureus, Agrobacterium tumefaciens, Micrococcus luteus, Escherichia coli, and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 100-200 µg/ml. caymanchem.com
Antifungal Activity Investigations
Antiviral Activity Studies (in vitro)
Direct in vitro antiviral studies on This compound are currently lacking in the available scientific literature. However, extensive research has been conducted on the antiviral properties of its parent compound, luteolin , and the related glucoside.
Luteolin has demonstrated broad-spectrum antiviral activity against a variety of viruses, including porcine epidemic diarrhea virus (PEDV), SARS-CoV-2, influenza virus, Japanese encephalitis virus, and pseudorabies virus (PRV). nih.govmdpi.comresearchgate.net Its mechanisms of action are multifaceted and include inhibiting viral entry into host cells, interfering with viral replication, and modulating host immune responses. nih.govresearchgate.net For instance, luteolin has been shown to inhibit the 3C-like protease of SARS-CoV-2 and can also inhibit PEDV internalization, replication, and release. nih.gov
Luteolin-7-O-glucoside has also been identified as a potent antiviral agent. It has been shown to inhibit the replication of human coronavirus HCoV-OC43, a betacoronavirus related to SARS-CoV-2, with an estimated IC50 of 2 µM. nih.govplos.orgresearchgate.net It is suggested that luteolin-7-O-glucoside is a key contributor to the antiviral activity of extracts from Elsholtzia ciliata. nih.govplos.orgresearchgate.net
Neuroprotective and Neuroinflammation Research (in vitro models)
There is a lack of specific research on the neuroprotective and anti-neuroinflammatory effects of This compound . However, studies on luteolin and luteolin-7-O-glucoside provide strong evidence for the neuroprotective potential of this class of flavonoids.
Luteolin has been shown to exert neuroprotective effects in various models of neurological diseases, including Alzheimer's disease and traumatic brain injury. nih.govresearchgate.net It is believed to counteract pathological changes by reducing neuroinflammation, apoptotic cell death, and synaptic dysfunction. nih.gov Luteolin can suppress the activation of microglia and astrocytes, and reduce the production of pro-inflammatory markers such as TNF-α and IL-1β. nih.gov One of the proposed mechanisms for its neuroprotective action is the activation of the Nrf2-ARE pathway, which is involved in the cellular defense against oxidative stress. researchgate.net
Luteolin-7-O-glucoside has also demonstrated significant neuroprotective effects in in vitro models. nih.govnih.govresearchgate.net In studies using SH-SY5Y cells, a human neuroblastoma cell line, luteolin-7-O-glucoside protected against damage induced by the neurotoxin 6-hydroxydopamine (6-OHDA). nih.govnih.govresearchgate.net The protective mechanisms include preventing mitochondrial membrane depolarization, reducing caspase-3 activity (a key enzyme in apoptosis), and inhibiting nuclear condensation and fragmentation. nih.govnih.govresearchgate.net Furthermore, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, luteolin-7-O-glucoside reduced the levels of the pro-inflammatory cytokine TNF-α and increased the levels of the anti-inflammatory cytokine IL-10. nih.govnih.gov It is also suggested that luteolin-7-O-glucoside may protect dopaminergic neurons through the activation of the estrogen-receptor-mediated signaling pathway. dntb.gov.ua
Metabolic Regulation Research (in vitro/animal models)
Specific research on the role of This compound in metabolic regulation is not currently available. However, studies on the aglycone, luteolin , have shown promising results in animal models of metabolic syndrome.
In a rat model of metabolic syndrome, administration of luteolin led to an improvement in the metabolic profile. nih.govnih.gov This included a significant reduction in the levels of low-density lipoprotein (LDL), triglycerides (TG), total cholesterol (TC), and glucose. nih.gov Conversely, an increase in high-density lipoprotein (HDL) levels was observed. nih.gov Furthermore, luteolin treatment was found to reduce the weight of rats with metabolic syndrome and prevent cardiac hypertrophy. nih.gov The therapeutic effects of luteolin in metabolic syndrome-associated cardiac injury are thought to be mediated through the suppression of apoptosis, inflammation, and oxidative stress, alongside the promotion of autophagy. nih.govnih.gov
The role of luteolin and its glycoside, luteolin-7-O-glucoside , in vascular function has also been investigated. In spontaneously hypertensive mice, luteolin was able to lower arterial blood pressure and reduce hypertensive remodeling in the vasculature. mdpi.com Both luteolin and luteolin-7-O-glucoside have been shown to downregulate pro-inflammatory cytokines, which are often implicated in metabolic disorders. mdpi.com
Impact on Glucose and Lipid Metabolism
While direct studies focusing exclusively on this compound's role in glucose and lipid metabolism are not extensively available, research on other luteolin glycosides, such as luteolin-7-O-glucoside (L7G) and luteolin-7-O-rutinoside, provides significant insights into this area. These studies establish a strong precedent for the potential of luteolin glycosides to modulate metabolic pathways.
Research involving L7G has demonstrated its lipid-lowering potential. nih.gov In animal models, dietary supplementation with L7G led to an improved plasma lipid profile, including a notable decrease in LDL and total cholesterol. nih.gov The underlying mechanism for these effects includes the repression of HMG-CoA reductase (HMGCR), the rate-limiting enzyme in cholesterol synthesis. nih.gov Furthermore, studies on diabetic mice showed that both luteolin and L7G significantly improved levels of blood glucose, HbA1c, and insulin (B600854), and reduced insulin resistance. nih.gov Both compounds also decreased triglyceride concentrations in the serum and liver, partly by reducing the expression of genes related to fatty acid synthesis, such as SREBP-1c. nih.gov Notably, the aglycone luteolin was found to be more potent than L7G in ameliorating diabetes, which was attributed to a greater inhibition of lipid synthesis. nih.gov
Similarly, luteolin-7-O-rutinoside has been shown to offer protective effects for pancreatic cells against high-glucose-induced toxicity and to improve glucose homeostasis. nih.govsemanticscholar.org It was found to enhance insulin secretion, improve insulin sensitivity, and promote glucose uptake in muscle cells. nih.govsemanticscholar.org The molecular mechanisms involve the activation of key signaling proteins like AMPK and the increased expression of genes related to mitochondrial thermogenesis, such as PPARγC1A. nih.govsemanticscholar.org Luteolin-7-O-rutinoside also influenced the metabolic fate of glucose, increasing its conversion to lactate (B86563) and glycerol. nih.gov
These findings collectively suggest that the glycosylation of luteolin plays a critical role in its metabolic regulatory functions, although the effects can vary depending on the specific sugar attached.
| Compound | Model | Observed Effects on Glucose & Lipid Metabolism | Key Molecular Mechanisms |
|---|---|---|---|
| Luteolin-7-O-glucoside (L7G) | Rats / KK-Ay Mice | Improved plasma lipid profile; decreased LDL, total cholesterol, serum & liver triglycerides; improved blood glucose, HbA1c, and insulin levels. nih.govnih.gov | Repression of HMG-CoA reductase; decreased expression of SREBP-1c. nih.govnih.gov |
| Luteolin-7-O-rutinoside | RIN-5F (pancreatic) & L6 (muscle) cells | Improved insulin secretion and sensitivity; increased glucose uptake; increased conversion of glucose to lactate and glycerol. nih.govsemanticscholar.org | Activation of AMPK and ChREBP-1; increased expression of PPARγC1A and UCP-1. nih.gov |
| Luteolin (Aglycone) | KK-Ay Mice | Improved blood glucose, HbA1c, and insulin levels; potent reduction in triglycerides. nih.gov | Inhibition of lipid synthesis (FAS activity). nih.gov |
Enzyme Inhibition in Metabolic Pathways (e.g., XO enzyme, CYP51A1)
The ability of flavonoids to inhibit key metabolic enzymes is a cornerstone of their therapeutic potential. Research has focused on the luteolin backbone and its derivatives as inhibitors of enzymes like xanthine (B1682287) oxidase (XO) and lanosterol (B1674476) 14-alpha demethylase (CYP51A1).
Xanthine Oxidase (XO) Inhibition
Xanthine oxidase is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.gov Overproduction of uric acid can lead to hyperuricemia and gout. nih.gov While specific data on this compound is not available, its aglycone, luteolin, is a well-documented inhibitor of XO. nih.govnih.gov Studies have shown that luteolin reversibly inhibits bovine xanthine oxidase in a competitive manner. nih.gov The inhibition is potent, with a reported inhibition constant (Ki) of approximately 1.9 to 2.38 µM. nih.govnih.gov Molecular docking simulations suggest that luteolin binds to amino acid residues within the active site of the enzyme, driven primarily by hydrophobic interactions. nih.gov The presence of the bulky rhamnose sugar at the 7-O position in this compound would likely alter its binding affinity for the XO active site compared to the smaller, planar luteolin aglycone, but this has yet to be experimentally confirmed.
| Compound | Enzyme | Inhibition Type | Inhibition Constant (Ki) |
|---|---|---|---|
| Luteolin (Aglycone) | Bovine Xanthine Oxidase | Competitive nih.gov | 1.9 ± 0.7 µM nih.gov / 2.38 ± 0.05 µM nih.gov |
CYP51A1 Inhibition
CYP51A1 is a key enzyme in the biosynthesis of cholesterol. nih.govmdpi.com Its inhibition is a target for developing cholesterol-lowering and potential anti-cancer agents. nih.gov Research into the inhibition of CYP51A1 by luteolin derivatives reveals the critical importance of the specific substitution on the flavonoid core. mdpi.com Interestingly, studies screening various flavonoids found that luteolin itself did not potently inhibit CYP51A1 activity. mdpi.comresearchgate.net However, a water-soluble derivative, luteolin 7,3'-disulfate, was identified as an effective inhibitor. nih.govmdpi.com Molecular docking studies suggest that the disulfate derivative does not bind directly in the heme-containing active site but rather in the substrate access channel, thereby blocking the enzyme. mdpi.comresearchgate.net This finding underscores that the presence and nature of a substituent are crucial for this specific enzymatic inhibition. There is currently no available research on the effect of this compound on CYP51A1 activity.
Immunomodulatory Research
The immunomodulatory and anti-inflammatory activities of luteolin and its glycosides are among their most extensively studied properties. nih.govnih.gov These compounds can influence immune responses by modulating key signaling pathways and reducing the production of inflammatory mediators. Although direct experimental data for this compound is scarce, the activities of luteolin and luteolin-7-O-glucoside (L7G) provide a strong framework for its potential actions.
Luteolin aglycone exerts potent anti-inflammatory effects by inhibiting major signaling cascades involved in the inflammatory process, such as Nuclear Factor-kappa B (NF-κB), Activator protein-1 (AP-1), and the PI3K/Akt pathway. nih.govabcam.com It has been shown to reduce the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-6, IL-1β), in different cell models. nih.gov
The glycosylated form, L7G, also demonstrates significant immunomodulatory properties. In endothelial cells, L7G was found to inhibit the STAT3 pathway, which is a key regulator of inflammation and cell proliferation. nih.govnih.gov This inhibition leads to the transcriptional repression of numerous inflammatory cytokines and their receptors. nih.govnih.gov Furthermore, L7G can reduce the generation of reactive oxygen species (ROS), which are known to promote inflammatory responses. nih.gov In other studies, L7G was shown to modulate intestinal microbiota, which plays a crucial role in immune homeostasis. nih.gov These findings highlight that luteolin glycosides are active participants in modulating immune and inflammatory responses, though the potency and precise mechanisms can differ from the aglycone. nih.gov
Other Investigational Biological Activities (e.g., Antiprotozoal, Antimelanogenic)
Beyond metabolism and inflammation, research has begun to explore other therapeutic applications for luteolin and its derivatives.
Antiprotozoal Activity
While there is a lack of direct studies investigating the antiprotozoal activity of this compound, some reports on related compounds suggest potential in this area. For instance, herbal extracts that contain luteolin-7-O-glucoside have been noted for their anti-leishmanial activity, targeting the Leishmania protozoan. nih.gov However, more focused research is required to isolate the activity of the specific flavonoid and to determine if this compound possesses similar or different antiprotozoal properties.
Antimelanogenic Activity
The regulation of melanin (B1238610) production is a significant area of research for dermatology and cosmetics. The key enzyme in this process is tyrosinase. nih.govknu.ac.kr There are no specific studies on the antimelanogenic effects of this compound. However, compelling research on a different derivative, luteolin 7-sulfate, highlights the potential of substituted luteolins in this field. nih.govknu.ac.krresearchgate.net Luteolin 7-sulfate, isolated from the marine plant Phyllospadix iwatensis, was found to be a potent inhibitor of human tyrosinase, more so than its own aglycone, luteolin, and the common whitening agent arbutin. nih.govknu.ac.kr Its mechanism involves not only direct inhibition of the enzyme's catalytic activity but also the downregulation of tyrosinase (TYR) gene expression. researchgate.netnih.gov This is achieved by intervening in the CREB and MITF-mediated signaling pathway, which is a primary regulator of melanogenesis. nih.govdntb.gov.ua This demonstrates that specific substitutions on the luteolin structure can yield highly effective and targeted inhibitors of melanin synthesis.
Detailed Molecular Mechanisms of Action
Target Protein Identification and Interaction Studies
Luteolin-7-O-alpha-L-rhamnoside and its aglycone, luteolin (B72000), exert their biological effects by interacting with a variety of protein targets. The identification of these targets has been accomplished through experimental methods and computational predictions. The primary bioactive form, luteolin, is often studied to understand the foundational interactions that its glycosides may also influence, typically after metabolic hydrolysis.
One of the key protein targets identified is Signal Transducer and Activator of Transcription 3 (STAT3) . In endothelial cells, luteolin-7-O-glucoside (a closely related glycoside) has been shown to reduce the production of STAT3 and impair its nuclear translocation. mdpi.comnih.gov This inhibition of STAT3 activation is a critical mechanism underlying the compound's anti-proliferative and anti-inflammatory effects. mdpi.comnih.gov
Other significant protein targets are involved in inflammatory and stress-response pathways. These include kinases such as Mitogen-Activated Protein Kinases (MAPKs) , specifically p38 and c-Jun N-terminal kinase (JNK), as well as upstream kinases like Src and Syk . nih.govresearchgate.net Luteolin has been found to directly target the ATP-binding pockets of Src and Syk, contributing to its anti-inflammatory actions. researchgate.net Furthermore, network pharmacology studies have identified a broader range of potential protein targets for luteolin, including Matrix Metalloproteinase-9 (MMP9), Mitogen-Activated Protein Kinase 1 (MAPK1), Heat Shock Protein 90 Alpha Family Class A Member 1 (HSP90AA1), Epidermal Growth Factor Receptor (EGFR), and Proto-Oncogene, Non-Receptor Tyrosine Kinase (SRC). nih.gov
Table 1: Identified and Predicted Protein Targets
| Target Protein | Function | Cell Type/Model | Compound Studied |
|---|---|---|---|
| STAT3 | Transcription factor involved in cell proliferation and inflammation. | Human Umbilical Vein Endothelial Cells (HUVEC) | Luteolin-7-O-glucoside |
| NF-κB (p65) | Transcription factor regulating inflammatory gene expression. | RAW 264.7 Macrophages | Luteolin, Luteolin-7-O-glucoside |
| AP-1 (c-jun) | Transcription factor involved in stress and inflammatory responses. | RAW 264.7 Macrophages | Luteolin |
| p38, JNK (MAPKs) | Kinases mediating cellular responses to stress and inflammation. | Oral Cancer Cells, RAW 264.7 Cells | Luteolin-7-O-glucoside, Luteolin |
| PI3K/Akt | Kinases in a pathway crucial for cell survival and proliferation. | RAW 264.7 Macrophages | Luteolin, Luteolin-7-O-glucoside |
| Src, Syk | Upstream kinases in inflammatory signaling. | RAW 264.7 Macrophages | Luteolin |
| EGFR | Receptor tyrosine kinase involved in cell growth. | Network Pharmacology Prediction | Luteolin |
| HSP90AA1 | Chaperone protein involved in protein folding and stability. | Network Pharmacology Prediction | Luteolin |
Comprehensive Signaling Pathway Modulation Analysis
The interaction of this compound and its analogues with target proteins leads to the modulation of several key intracellular signaling pathways.
NF-κB and AP-1 Signaling: Luteolin and its glycosides are potent inhibitors of the Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) pathways, which are central to the inflammatory response. nih.gov In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, luteolin-7-O-glucoside was found to impede NF-κB activation. nih.govnih.gov Its aglycone, luteolin, demonstrated a broader effect by attenuating the activation of both NF-κB and AP-1. nih.govnih.gov This inhibition prevents the translocation of key transcription factors like p65 (for NF-κB) and c-jun (for AP-1) into the nucleus, thereby suppressing the expression of pro-inflammatory genes. nih.govnih.gov
MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) cascades, including the JNK, p38, and ERK pathways, are significantly modulated. Luteolin-7-O-glucoside has been shown to reduce the phosphorylation of p38 and JNK in human oral cancer cells. mdpi.com In other models, luteolin blocks IL-1β-induced activation of JNK and p38. mdpi.com The modulation of these pathways is crucial for regulating the expression and activity of matrix metalloproteinases (MMPs) and the production of inflammatory cytokines. mdpi.com
PI3K/Akt Signaling: The Phosphoinositide 3-Kinase (PI3K)/Akt pathway, vital for cell survival and growth, is another target. Both luteolin and luteolin-7-O-glucoside inhibit the phosphorylation of Akt in a dose-dependent manner in macrophages, contributing to their anti-inflammatory effects. nih.govnih.gov Combination transcriptomic and proteomic studies have confirmed that luteolin can induce cancer cell death by targeting the AKT1-p53/NF-κB signaling pathway. nih.gov
JAK/STAT Signaling: The Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is inhibited by luteolin-7-O-glucoside. nih.gov This compound has been demonstrated to counteract gene transcription induced by cytokines like IL-6 and IL-22 by impairing the nuclear translocation of STAT3. mdpi.comnih.gov
Nrf2/HO-1 Antioxidant Pathway: Luteolin and luteolin-7-O-glucoside can strengthen the cellular antioxidant defense system by modulating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling cascade. nih.gov Treatment with these compounds leads to the potent induction of HO-1, which is associated with the translocation of Nrf2 into the nucleus. nih.gov This activation is regulated by p38 and JNK MAPKs. nih.gov
Table 2: Summary of Modulated Signaling Pathways
| Signaling Pathway | Key Proteins Modulated | Outcome of Modulation |
|---|---|---|
| NF-κB | p65, IκBα | Inhibition of pro-inflammatory gene expression. researchgate.netnih.gov |
| AP-1 | c-jun | Inhibition of stress and inflammation-related gene expression. nih.gov |
| MAPK | p38, JNK, ERK | Regulation of cytokine production and MMP activity. mdpi.commdpi.com |
| PI3K/Akt | Akt | Inhibition of cell survival and proliferation signals. nih.govnih.gov |
| JAK/STAT | STAT3 | Inhibition of cytokine-induced gene transcription. mdpi.comnih.gov |
| Nrf2/HO-1 | Nrf2, HO-1 | Enhancement of cellular antioxidant defenses. nih.gov |
Gene Expression Regulation and Transcriptomic Profiling
This compound and its related forms can induce global changes in the transcriptome, leading to significant alterations in cellular function. Studies on luteolin-7-O-glucoside in endothelial cells have shown that it can neutralize the effects of pro-inflammatory stimuli like IL-22 on gene expression. mdpi.com Specifically, it was found to reverse the upregulation of 13 genes and the downregulation of 33 genes that were modulated by IL-22. mdpi.com
Genes whose expression is suppressed include those encoding for inflammatory cytokines and adhesion molecules such as ICAM-1, VCAM-1, TNF-α, and IL-6 . mdpi.com The compound also downregulates the expression of IL-33 , a cytokine that drives endothelial inflammation, and S100A7 , a protein involved in vascular remodeling. mdpi.com Furthermore, a significant downregulation of the chemokine receptor CCR7 and its ligands (CCL19, CCL21) has been observed, which is relevant as these molecules recruit immune cells to sites of inflammation. nih.gov
Broader transcriptomic and proteomic analyses of luteolin reveal its ability to affect multiple pathways related to cell cycle arrest and apoptosis. nih.gov These studies identified that luteolin impacts transcription factors such as p53, FOXO, and ATF2 through the modulation of AKT1 and SRC-STAT3 pathways. nih.gov In microglial cells, luteolin triggers extensive changes in the transcriptome, promoting a unique anti-inflammatory and neuroprotective phenotype. nih.gov
Table 3: Examples of Genes Regulated by Luteolin Glycosides
| Gene | Regulation | Function |
|---|---|---|
| TNF-α, IL-6 | Downregulated | Pro-inflammatory cytokines. mdpi.com |
| ICAM-1, VCAM-1 | Downregulated | Cell adhesion molecules involved in immune cell recruitment. mdpi.com |
| IL-33 | Downregulated | Cytokine involved in endothelial inflammation. mdpi.com |
| S100A7 | Downregulated | Protein involved in vascular remodeling and inflammation. mdpi.com |
| CCR7, CCL19, CCL21 | Downregulated | Chemokine receptor and ligands that guide immune cell migration. nih.gov |
| iNOS, COX-2 | Downregulated | Enzymes responsible for producing inflammatory mediators (NO, Prostaglandins). nih.gov |
| HO-1 | Upregulated | Antioxidant enzyme. nih.gov |
Enzyme Kinetics and Computational Simulation Analyses
The inhibitory effects of luteolin, the aglycone of this compound, have been characterized through enzyme kinetic studies, particularly against tyrosinase and α-glucosidase.
Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) synthesis. Kinetic studies have revealed that luteolin acts as an uncompetitive inhibitor of the diphenolase activity of mushroom tyrosinase. researchgate.net This mode of inhibition indicates that luteolin preferentially binds to the enzyme-substrate (ES) complex rather than the free enzyme. researchgate.net This interaction effectively blocks the catalytic process, preventing the formation of melanin precursors.
α-Glucosidase Inhibition: α-Glucosidase is a target for managing hyperglycemia as it is involved in carbohydrate digestion. Luteolin has been identified as a potent inhibitor of yeast α-glucosidase, with an IC50 value significantly lower than the standard drug acarbose. nih.gov Kinetic analysis determined that luteolin exhibits a non-competitive inhibition mechanism. nih.gov This suggests that luteolin binds to a site on the enzyme distinct from the active site, and it can bind to both the free enzyme and the enzyme-substrate complex with similar affinity, thereby reducing the enzyme's catalytic efficiency without preventing substrate binding. nih.gov
Computational docking studies support these experimental findings, providing models of how luteolin interacts with the binding sites of these enzymes. For α-glucosidase, thermodynamic analysis suggests that the binding of luteolin is driven primarily by van der Waals forces and hydrogen bonds. nih.gov
Table 4: Enzyme Inhibition Kinetics of Luteolin (Aglycone)
| Enzyme | Inhibitor | IC50 | Inhibition Type | Key Kinetic Parameters |
|---|---|---|---|---|
| α-Glucosidase | Luteolin | ~32.3 µM | Non-competitive | Ki ≈ Ki' nih.gov |
| Tyrosinase (diphenolase) | Luteolin | Not specified | Uncompetitive | Binds to ES complex. researchgate.net |
Receptor Binding Studies and Ligand-Receptor Interactions
Molecular docking and simulation studies have provided insights into the direct binding interactions between luteolin glycosides and specific protein receptors. A notable example is the interaction between luteolin-7-O-rutinoside (a structurally similar compound with a different disaccharide) and the Receptor Binding Domain (RBD) of the SARS-CoV-2 Spike protein. doi.org
Computational analysis predicted a strong binding affinity between the flavonoid and the viral protein's RBD. doi.org The detailed interaction mapping revealed the formation of numerous non-covalent bonds that stabilize the complex:
Hydrogen Bonds: Eleven hydrogen bonds were identified between the ligand and amino acid residues of the RBD.
Hydrophobic Interactions: Five hydrophobic interactions were observed.
Salt Bridge: One salt bridge was formed, indicating a strong electrostatic interaction. doi.org
These specific interactions, particularly within the ACE2 binding region of the RBD, suggest a potential mechanism for blocking viral entry. doi.org While this study used a rutinoside, the shared luteolin core and the presence of a sugar moiety suggest that this compound could engage in similar types of interactions with protein targets. Saturation Transfer Difference (STD) NMR studies on other flavonoids have also been used to map the specific parts of the molecule (epitopes) that interact directly with protein binding pockets. researchgate.net
Table 5: Example of Ligand-Receptor Interaction Analysis
| Ligand | Receptor | Method | Key Interactions |
|---|---|---|---|
| Luteolin-7-O-rutinoside | SARS-CoV-2 Spike Protein RBD | Molecular Docking & Simulation | 11 Hydrogen Bonds, 5 Hydrophobic Interactions, 1 Salt Bridge. doi.org |
Network Pharmacology and Systems Biology Approaches for Target Prediction
Network pharmacology provides a powerful systems-level perspective on the mechanism of action of compounds like this compound. By integrating data on drug targets, protein-protein interactions, and disease-related pathways, this approach can predict the multiple targets a single compound may hit and the interconnected pathways it can modulate.
A network pharmacology study on luteolin, the aglycone, systematically investigated its anti-inflammatory mechanisms. nih.gov The process involved:
Target Prediction: Identifying potential protein targets of luteolin from public databases.
Disease Target Collection: Compiling a list of targets known to be associated with inflammation.
Network Construction: Overlapping the two sets of targets to find common proteins and constructing a protein-protein interaction (PPI) network. nih.gov
This analysis identified 226 overlapping targets between luteolin and inflammation. nih.gov Within the complex PPI network, several "core" targets with high connectivity were pinpointed, including MMP9, MAPK1, HSP90AA1, CASP3, ALB, EGFR, SRC, HRAS, and ESR1 . nih.gov
Pathway enrichment analysis of these core targets revealed that they are predominantly involved in critical signaling pathways such as the PI3K-Akt signaling pathway , Ras signaling pathway, and various metabolic pathways. nih.gov These in silico predictions were subsequently validated by in vitro experiments, which confirmed that luteolin decreased the expression of key targets like MMP9, MAPK1, and EGFR at both the mRNA and protein levels. nih.gov This approach highlights that luteolin and its derivatives likely achieve their therapeutic effects not by acting on a single target, but by modulating a complex network of interacting proteins and pathways. nih.gov
Table 6: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Luteolin |
| Luteolin-7-O-glucoside |
| Luteolin-7-O-rutinoside |
| Acarbose |
| Interleukin-1 beta (IL-1β) |
| Interleukin-6 (IL-6) |
| Interleukin-22 (IL-22) |
| Interleukin-33 (IL-33) |
| Tumor Necrosis Factor-alpha (TNF-α) |
| Lipopolysaccharide (LPS) |
| Nitric Oxide (NO) |
Structure Activity Relationship Sar Studies
Influence of Glycosylation Position and Sugar Moiety on Biological Activity
Glycosylation, the attachment of a sugar moiety to the flavonoid backbone, plays a crucial role in the bioactivity of luteolin (B72000) derivatives. The position of this sugar and its specific type are determining factors in the compound's pharmacological profile.
The presence of a sugar at the C-7 position, as seen in luteolin-7-O-alpha-L-rhamnoside, generally influences the molecule's solubility and bioavailability. While the aglycone (luteolin) is more lipophilic, the glycoside form is more polar, which can affect its absorption and distribution in biological systems. mdpi.com
Studies comparing different luteolin glycosides have revealed that the nature of the sugar itself is significant. For instance, in the context of anti-inflammatory activity, the glycosides cynaroside (B7765609) (luteolin-7-O-glucoside) and cesioside showed moderate inhibition of both thromboxane (B8750289) and leukotriene synthesis. nih.gov In contrast, research on influenza endonuclease inhibition demonstrated that introducing a bulky glucose residue at the C-7 position, as in cynaroside, led to a nearly complete loss of inhibitory activity compared to luteolin. mdpi.com This suggests that the rhamnose moiety in this compound may confer distinct properties compared to a glucose moiety at the same position.
Furthermore, the antioxidant activity can be influenced by glycosylation. While some studies suggest that glycosylation of flavonoids can reduce their antioxidant activity compared to the corresponding aglycones, other research indicates that certain luteolin glycosides exhibit potent antioxidant effects. acgpubs.org For example, luteolin-7-O-β-glucuronide was found to be a more effective inhibitor of lipid peroxidation than luteolin itself. acgpubs.org This highlights the nuanced role of the specific sugar and its linkage in determining biological function.
A study on the biotransformation of luteolin found that luteolin-7-O-β-glucoside was the primary product, which exhibited higher antioxidant activity compared to luteolin 3' or 4'-mono glucosides. nih.gov This underscores the importance of the 7-position for glycosylation in retaining or even enhancing certain biological activities.
Comparative Analysis with Luteolin Aglycone and Other Luteolin Glycosides
To understand the specific contribution of the rhamnosyl group at the 7-position, it is essential to compare the activity of this compound with its aglycone, luteolin, and other luteolin glycosides.
Luteolin, the aglycone, generally exhibits potent biological activities. It has demonstrated high inhibitory activity against both thromboxane and leukotriene synthesis, key enzymes in the inflammatory cascade. nih.gov In terms of antioxidant activity, luteolin is a powerful free radical scavenger. mdpi.com However, its low water solubility can limit its bioavailability. vnua.edu.vn
When comparing luteolin to its glycosides, the results can be varied depending on the specific biological activity being assessed. For instance, in terms of anti-inflammatory effects, luteolin showed stronger inhibition of thromboxane and leukotriene synthesis than its glycosides, cynaroside and cesioside. nih.gov Conversely, some studies have shown that certain glycosides can have enhanced activity. For example, luteolin-7-O-glucoside was found to be more efficient at inhibiting the phosphorylation of p65, a key inflammatory mediator, than luteolin. mdpi.com
The antioxidant potential also shows a complex relationship. While luteolin itself is a potent antioxidant, some of its glycosides, such as luteolin-7-O-glucoside, also exhibit strong antioxidant capabilities. researchgate.netnih.gov In some cases, the glycosylated form may even show increased activity in specific antioxidant assays. mdpi.com
A comparative study on the anti-inflammatory properties of luteolin and its 7,3'-disulfate derivative revealed that the sulfated form had a significantly higher anti-inflammatory effect. nih.gov This suggests that modifications at the 7-position can dramatically alter bioactivity.
The following table provides a comparative overview of the biological activities of luteolin and some of its glycosides based on available research.
| Compound | Biological Activity | Key Findings |
| Luteolin | Anti-inflammatory | High inhibitory activity against thromboxane and leukotriene synthesis. nih.gov |
| Antioxidant | Potent free radical scavenger. mdpi.com | |
| Anticancer | Inhibits proliferation of various cancer cell lines. nih.gov | |
| Luteolin-7-O-glucoside (Cynaroside) | Anti-inflammatory | Moderate inhibition of thromboxane and leukotriene synthesis. nih.gov More efficient at inhibiting p65 phosphorylation than luteolin. mdpi.com |
| Antioxidant | Strong antioxidant potential. researchgate.netnih.gov | |
| Neuroprotective | Shows neuroprotective effects against oxidative stress-induced damage. nih.gov | |
| Luteolin-7-O-β-glucuronide | Antioxidant | More effective inhibitor of lipid peroxidation than luteolin. acgpubs.org |
| Luteolin-7,3'-disulfate | Anti-inflammatory | Higher anti-inflammatory effect than luteolin. nih.gov |
Role of Specific Hydroxyl Groups and Substituents
The biological activities of luteolin and its glycosides are significantly influenced by the presence and position of hydroxyl (-OH) groups on the flavonoid backbone. These groups are crucial for antioxidant activity and interactions with biological targets.
The ortho-dihydroxy groups on the B-ring (at positions 3' and 4') and the hydroxyl group at the C-5 position of the A-ring are considered critical for the anti-inflammatory and antioxidant activities of flavonoids. nih.gov The 3',4'-dihydroxy structure, in particular, is important for the antioxidant capacity of luteolin and some of its glycosides. nih.gov
The hydroxyl group at the C-7 position, where the rhamnosyl moiety is attached in this compound, is also a key site for biological interactions. Structural analysis of luteolin's interaction with influenza endonuclease revealed that the C-7 hydroxyl group forms a hydrogen bond with a specific amino acid residue (Glu-26) in the enzyme's active site. mdpi.com This highlights the importance of this position for inhibitory activity.
Impact of Structural Modifications (e.g., Sulfation, Acylation) on Bioactivity
Modifying the structure of this compound through processes like sulfation or acylation can lead to significant changes in its biological activity. These modifications can alter the compound's polarity, lipophilicity, and ability to interact with biological targets.
Sulfation: The addition of sulfate (B86663) groups can enhance the water solubility and, in some cases, the bioactivity of flavonoids. A comparative study of luteolin and its 7,3'-disulfate derivative found that the sulfated compound exhibited a more potent anti-inflammatory effect. nih.gov This suggests that sulfation at the 7-position could be a viable strategy to improve the therapeutic potential of luteolin glycosides.
Acylation: Acylation involves the addition of an acyl group. The synthesis of mono-acylated luteolin derivatives has been explored to improve bioactivity and bioavailability. nih.gov However, a 7-O-palmitoyl luteolin derivative was found to have poor solubility and bioactivity, indicating that the type and position of the acyl group are critical. nih.gov In another study, a luteolin glycoside with a feruloyl group attached to the sugar moiety, luteolin 7-O-(6”-feruloyl)-β-glucopyranoside, showed significant lipid peroxidation inhibition. acgpubs.org
These findings indicate that while structural modifications hold promise for enhancing the properties of this compound, the outcomes are highly dependent on the specific modification and its location on the molecule.
Synthesis and Evaluation of Analogues and Derivatives
The synthesis of analogues and derivatives of this compound is a key strategy for exploring its structure-activity relationships and developing new therapeutic agents.
Research has focused on modifying various parts of the luteolin scaffold. For instance, the synthesis and evaluation of C-7 and C-8 luteolin derivatives as influenza endonuclease inhibitors revealed that while C-8 derivatives had comparable potency to luteolin, bioisosteric replacement of the C-7 hydroxyl group led to a significant decrease in inhibitory activity. mdpi.com This underscores the critical role of the C-7 position.
The synthesis of various luteolin glycosides has also been a focus. For example, an enzymatic approach was used to produce luteolin glucosides, with luteolin-7-O-β-glucoside being the main product. nih.gov The synthesis of fluorine-18-labeled L-rhamnose derivatives has also been developed for potential use in PET imaging, which could be adapted for creating radiolabeled versions of this compound for in vivo studies. mdpi.com
The synthesis of mono-acyl derivatives of luteolin has also been undertaken to improve bioactivity and bioavailability. nih.gov While some of these derivatives showed improved antiproliferative activity, the 7-O-acyl derivative was found to be less promising due to poor solubility. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and In Silico Modeling
Quantitative Structure-Activity Relationship (QSAR) and in silico modeling are powerful computational tools used to predict the biological activity of chemical compounds based on their structural properties. These methods can provide valuable insights into the structure-activity relationships of molecules like this compound and guide the design of new, more potent analogues.
QSAR Studies: 3D-QSAR studies on a diverse set of flavonoids have been conducted to model their antioxidant activity. analchemres.org These studies have shown that factors like hydrogen-bond donor and electrostatic fields are crucial for activity, providing a basis for designing new compounds with enhanced antioxidant potential. analchemres.org
In Silico Modeling: Molecular docking and molecular dynamics (MD) simulations are used to study the interaction of flavonoids with their biological targets at the molecular level.
Antiviral Activity: In silico analysis of plant flavonoids as potential inhibitors of the Newcastle disease virus V protein showed that luteolin 7-O-neohesperidoside established good stability with the viral protein during MD simulations, confirming its potential inhibitory effect. psecommunity.org
Antibacterial Activity: Docking simulations of luteolin and its derivatives against DNA gyrase and an extended-spectrum β-lactamase (ESBL) from E. coli revealed that several luteolin glycosides had high binding affinities for these targets. nih.gov This suggests their potential as antibacterial agents.
Anti-inflammatory Activity: Molecular modeling has been used to show a possible interaction between the STAT3 SH2 domain and luteolin, providing a potential mechanism for its anti-inflammatory effects. mdpi.com Similar analyses with the glycosylated form, luteolin-7-O-glucoside, also predicted strong binding to STAT3. mdpi.com
These computational approaches provide a rational basis for understanding the structure-activity relationships of this compound and for designing novel derivatives with improved biological activities.
Metabolism and Pharmacokinetic Research Mechanistic, Non Clinical Focus
In Vitro Metabolic Stability and Transformation Studies (e.g., Liver Microsomes, Hepatocytes)
In vitro metabolic stability assays are crucial for predicting the in vivo hepatic clearance of a compound. youtube.comresearchgate.net These tests typically measure the rate at which a compound is eliminated when incubated with liver-derived systems like microsomes or hepatocytes. wuxiapptec.com
For flavonoid glycosides such as luteolin-7-O-alpha-L-rhamnoside, the initial metabolic step is often the cleavage of the glycosidic bond, yielding the aglycone luteolin (B72000). The metabolic stability of luteolin itself has been the subject of study. When incubated with liver microsomes, which contain key metabolic enzymes like the cytochrome P450 (CYP450) family, luteolin undergoes biotransformation. youtube.com Hepatocyte assays, which use whole liver cells, provide a more comprehensive picture by including both Phase I (e.g., oxidation via CYPs) and Phase II (e.g., conjugation) metabolic pathways. youtube.comresearchgate.net The rate of metabolism in these systems helps determine the compound's intrinsic clearance (CLint), a key parameter for predicting its half-life and bioavailability in the body. nuvisan.com Data from these assays can be used to rank compounds based on their metabolic stability and to understand potential species differences in metabolism. youtube.comresearchgate.net
Identification and Characterization of Metabolites (e.g., Glucuronides, Sulfates)
Following the initial hydrolysis of this compound to luteolin, the aglycone undergoes extensive Phase II metabolism. The primary metabolites identified in non-clinical studies are glucuronide and sulfate (B86663) conjugates. mtak.hunih.gov
Glucuronidation: Luteolin is readily conjugated with glucuronic acid by UDP-glucuronosyltransferase (UGT) enzymes. Studies using rat models have shown that a major metabolite circulating in the plasma is a monoglucuronide of luteolin. nih.gov Luteolin-7-O-glucuronide and luteolin-3',7-di-O-glucuronide are known metabolites.
Sulfation: Sulfotransferases (SULTs) also play a role in the metabolism of luteolin, leading to the formation of sulfate conjugates. Luteolin-3′-O-sulfate has been identified as a dominant circulating metabolite in humans. mtak.hu
These conjugation reactions increase the water solubility of luteolin, facilitating its elimination from the body. researchgate.net The presence of both free luteolin and its conjugated metabolites in plasma suggests that some of the aglycone can bypass initial intestinal and hepatic conjugation. nih.gov
| Metabolite Class | Specific Metabolites Identified | Metabolic Pathway | Significance |
|---|---|---|---|
| Glucuronides | Luteolin monoglucuronide, Luteolin-7-O-glucuronide, Luteolin-3′,7-di-O-glucuronide | Glucuronidation (Phase II) | Increases water solubility for excretion. nih.govresearchgate.net |
| Sulfates | Luteolin-3′-O-sulfate | Sulfation (Phase II) | A major circulating metabolite observed in studies. mtak.hu |
Investigation of Transport Mechanisms Across Biological Barriers (e.g., Cell Culture Models)
The Caco-2 cell monolayer is a widely used in vitro model that mimics the human intestinal epithelium to study the absorption and transport of compounds. nih.govnih.gov Studies on flavonoid glycosides suggest that they can be transported across the intestinal barrier through several mechanisms. While some glycosides may be absorbed intact, it is more common for them to be hydrolyzed to their aglycone form by intestinal enzymes or gut microbiota before absorption. researchgate.net
Research on luteolin-7-O-beta-glucoside in rat models demonstrated that it is absorbed after being hydrolyzed to luteolin. nih.gov The transport of luteolin itself across Caco-2 cell monolayers involves passive diffusion and potentially carrier-mediated processes. nih.gov Studies on the related compound lutein have shown that its transport is saturable, temperature-dependent, and involves protein carriers like the scavenger receptor class B type I (SR-BI), indicating a facilitated transport mechanism. nih.govnih.gov It is plausible that luteolin, as the aglycone of this compound, utilizes similar protein-mediated transport systems to cross the intestinal barrier.
Enzymatic Degradation Pathways in Biological Systems
The enzymatic degradation of this compound begins in the gastrointestinal tract.
Deglycosylation: The first step is the cleavage of the rhamnose sugar moiety. This hydrolysis is primarily carried out by glycosidase enzymes produced by the gut microbiota. researchgate.net
Aglycone Metabolism: Once luteolin is released, it is subject to further enzymatic degradation. Human gut bacteria, such as Clostridium orbiscindens and Eubacterium ramulus, can cleave the C-ring of the luteolin structure. researchgate.net This degradation leads to the formation of smaller phenolic acid derivatives, such as 3-(3,4-dihydroxyphenyl)-propionic acid. researchgate.net
Hepatic Metabolism: Luteolin that is absorbed into the systemic circulation is transported to the liver, where it undergoes extensive Phase I and Phase II metabolism. Phase I reactions are primarily mediated by cytochrome P450 (CYP) enzymes. nih.gov Phase II reactions, which are more dominant for luteolin, involve conjugation with glucuronic acid and sulfate by UGT and SULT enzymes, respectively. mtak.hunih.gov
Pharmacokinetic Profiling in Animal Models (Absorption, Distribution, Elimination)
Pharmacokinetic studies in animal models, predominantly rats, have focused on the aglycone, luteolin. These studies reveal rapid absorption and elimination with low oral bioavailability, suggesting a significant first-pass effect. nih.govresearchgate.net
| Parameter | Value | Source |
|---|---|---|
| Tmax (Time to Peak Concentration) | 0.87 ± 0.05 hours | nih.gov |
| Cmax (Peak Plasma Concentration) | 185 ± 0.12 ng/mL (from 1 g/kg extract) | nih.gov |
| t1/2 (Elimination Half-Life) | 7.107 hours | nih.gov |
| Bioavailability (F) | 4.10% (at 50 mg/kg dose) | researchgate.net |
| Key Observation | Evidence of enterohepatic recirculation (double peaks) | nih.govresearchgate.net |
Computational Pharmacokinetic Modeling and Prediction (ADMET prediction, but no clinical data)
In silico computational tools are used in early drug discovery to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of chemical compounds, helping to identify potential liabilities before extensive laboratory testing. nih.govnih.gov
Computational analyses have been performed on luteolin, the aglycone of this compound. These models predict favorable pharmacokinetic and safety profiles. researchgate.net Predictions based on Lipinski's rule of five, a guideline for drug-likeness, suggest that luteolin has properties consistent with good oral bioavailability, such as appropriate molecular weight and LogP (a measure of lipophilicity). japsonline.com Molecular docking simulations, which predict how a molecule binds to a protein target, have been used to investigate luteolin's potential interactions with metabolic enzymes like CYP450s and transport proteins. japsonline.com These computational approaches provide valuable, albeit predictive, insights into the compound's likely behavior in vivo. nih.gov
| ADMET Property | Prediction | Basis of Prediction |
|---|---|---|
| Absorption | Favorable oral bioavailability predicted | Compliance with Lipinski's Rule of Five. researchgate.netjapsonline.com |
| Distribution | Predicted to bind to various protein targets | Molecular docking simulations. japsonline.com |
| Metabolism | Predicted to interact with CYP450 enzymes | Molecular docking studies against metabolic enzymes. japsonline.com |
| Excretion | Properties suggest clearance through metabolic pathways | Quantitative Structure–Property Relationship (QSPR) models. japsonline.com |
| Toxicity | Low toxicity predicted | General ADMET analysis. researchgate.net |
Advanced Analytical Methodologies for Research
Development and Validation of Quantitative Methods
Quantitative analysis is crucial for standardizing herbal extracts and understanding the distribution of luteolin-7-O-alpha-L-rhamnoside in various biological sources. Method validation ensures that the analytical procedures are reliable, reproducible, and accurate for their intended purpose.
High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or a UV-Vis detector is a robust and widely used technique for the separation and quantification of flavonoids, including luteolin (B72000) glycosides. conicet.gov.ar The chromophoric nature of the flavonoid structure, with its characteristic UV absorption maxima, makes it highly suitable for this type of detection. csu.edu.au
The method typically employs a reversed-phase C18 column with a gradient elution system. The mobile phase often consists of an aqueous solvent (commonly with an acid modifier like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). conicet.gov.arkoreascience.kr Detection is performed by monitoring the absorbance at specific wavelengths; for luteolin derivatives, characteristic absorption bands are observed around 255 nm and 350 nm. nih.govorientjchem.org
Method validation involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. For instance, in HPLC-DAD methods developed for flavonoids, calibration curves typically show excellent linearity (with correlation coefficients, r², >0.99). conicet.gov.ar The recovery rates, which indicate accuracy, are generally found to be within the range of 98% to 110%. conicet.gov.ar
| Parameter | Typical Value/Range | Reference |
| Column | Reversed-phase C18 | conicet.gov.arkoreascience.kr |
| Mobile Phase | Acetonitrile/Methanol and acidified water | conicet.gov.arkoreascience.kr |
| Detection (UV/DAD) | ~255 nm, ~350 nm | nih.govorientjchem.org |
| Linearity (r²) | > 0.99 | conicet.gov.ar |
| LOD | ng to low µg/mL range | conicet.gov.ar |
| LOQ | ng to low µg/mL range | conicet.gov.ar |
| Accuracy (Recovery) | 98% - 110% | conicet.gov.ar |
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By using columns with smaller particle sizes (<2 µm), UHPLC provides much faster analysis times, higher resolution, and improved sensitivity. When coupled with a Photodiode Array (PDA) detector, it allows for the acquisition of full UV-Vis spectra for each peak, aiding in peak identification and purity assessment. researchgate.netmdpi.com
Validated UHPLC-UV/PDA methods are suitable for the simultaneous quantification of multiple luteolin and apigenin (B1666066) derivatives in various extracts. mdpi.comresearchgate.net These rapid methods are particularly valuable for high-throughput screening and quality control of herbal preparations. mdpi.com Validation studies for UHPLC-PDA methods demonstrate excellent specificity, linearity, accuracy, and precision, confirming their reliability for quantifying isomeric flavonoids, which can be challenging to separate. mdpi.comresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools that combine the separation capabilities of LC with the high sensitivity and selectivity of mass spectrometry. Electrospray Ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of moderately polar and thermolabile molecules like flavonoid glycosides, typically by generating protonated [M+H]⁺ or deprotonated [M-H]⁻ ions. nih.govekb.eg
For quantification, LC-MS/MS is often operated in Multiple Reaction Monitoring (MRM) mode. researchgate.net This technique involves selecting the precursor ion (e.g., the deprotonated molecule [M-H]⁻ of this compound at m/z 431) and monitoring a specific product ion generated after fragmentation (e.g., the luteolin aglycone fragment at m/z 285). researchgate.netresearchgate.net This process provides exceptional selectivity and sensitivity, allowing for quantification at very low levels (ng/mL) even in complex biological matrices like plasma. researchgate.net LC-MS/MS is also invaluable for metabolic profiling, enabling the tentative identification of dozens of related compounds in a single run. ekb.egnih.govnih.gov
Structural Identification Techniques
While chromatographic methods are excellent for quantification, spectroscopic techniques are required for the definitive structural elucidation of unknown or isolated compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the complete chemical structure of organic molecules. One-dimensional (1D) NMR (¹H and ¹³C) provides information about the chemical environment of the hydrogen and carbon atoms in the molecule. acgpubs.org
For this compound, the ¹H NMR spectrum would show characteristic signals for the aromatic protons of the luteolin aglycone and the protons of the rhamnose sugar moiety. The ¹³C NMR spectrum would similarly display distinct signals for the carbons of the flavonoid skeleton and the sugar. orientjchem.orgacgpubs.org
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for assembling the structure. These experiments reveal correlations between protons, between protons and the carbons they are attached to, and between protons and carbons over two or three bonds, respectively. This information is used to confirm the identity of the luteolin and rhamnose units and, crucially, to establish the point of glycosidic linkage at the C-7 position of the luteolin skeleton. researchgate.net The stereostructure of related flavonoid rhamnosides has been definitively established using such spectroscopic methods. nih.gov
| Atom | ¹³C NMR (δc, ppm) | ¹H NMR (δH, ppm, mult., J in Hz) |
| Luteolin Aglycone | ||
| 2 | ~164.2 | |
| 3 | ~103.6 | ~6.59 (s) |
| 4 | ~182.4 | |
| 5 | ~162.7 | |
| 6 | ~99.0 | ~6.25 (d, J=2.0) |
| 7 | ~164.5 | |
| 8 | ~94.0 | ~6.52 (d, J=2.0) |
| 9 | ~158.1 | |
| 10 | ~104.7 | |
| 1' | ~123.1 | |
| 2' | ~113.5 | ~7.51 (d, J=2.2) |
| 3' | ~145.8 | |
| 4' | ~149.4 | |
| 5' | ~116.0 | ~7.00 (d, J=8.2) |
| 6' | ~119.5 | ~7.48 (dd, J=8.2, 2.2) |
| α-L-Rhamnose Moiety | ||
| 1'' | ~101-102 | ~5.5 (br s) or (~5.0-5.1 d) |
| 2'' | ~70-72 | |
| 3'' | ~70-72 | |
| 4'' | ~72-74 | |
| 5'' | ~68-70 | |
| 6'' (CH₃) | ~17-19 | ~1.2-1.3 (d) |
| Note: Chemical shifts are approximate and based on data for luteolin and related glycosides in various deuterated solvents. orientjchem.orgacgpubs.org The anomeric proton (H-1'') of an alpha-rhamnoside typically appears as a broad singlet or a doublet with a small coupling constant. |
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition and, therefore, the molecular formula of a compound. researchgate.net
For this compound, the molecular formula is C₂₁H₂₀O₁₀. nih.gov Its calculated monoisotopic mass is 432.10564 Da. nih.govnih.gov HRMS analysis would measure the mass of the molecular ion (e.g., [M-H]⁻ at m/z 431.0984) with very high accuracy. By comparing this experimental mass to the theoretical masses of all possible elemental formulas, the correct molecular formula can be confidently assigned, distinguishing it from other compounds with the same nominal mass. This technique is a cornerstone of natural product identification. researchgate.net
Method Validation Parameters and Quality Control in Research
The foundation of any reliable quantitative analysis lies in the thorough validation of the analytical method. For this compound, this ensures that the data generated is accurate, reproducible, and fit for its intended purpose. High-performance liquid chromatography (HPLC), often coupled with ultraviolet (UV) or mass spectrometry (MS) detection, is a commonly employed technique for the analysis of this compound. The validation of these methods adheres to internationally recognized guidelines, which stipulate the evaluation of several key parameters.
While specific validation data for this compound is not extensively published, the principles of method validation for related flavonoid glycosides provide a strong framework. These parameters are essential for ensuring the quality and reliability of research findings. Key validation parameters include specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. This is typically demonstrated by comparing the chromatograms of a blank sample, a standard solution of this compound, and a sample matrix containing the compound, ensuring no interfering peaks are present at the retention time of the analyte.
Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal. This is determined by analyzing a series of standard solutions of this compound at different concentrations. The results are then used to construct a calibration curve, and the correlation coefficient (r²) is calculated. A high correlation coefficient, typically greater than 0.99, indicates a strong linear relationship.
The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of the method. The LOD is the lowest concentration of this compound that can be reliably detected by the analytical instrument, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of pure this compound is added to a sample matrix, and the percentage of the analyte recovered by the analytical method is calculated.
A summary of typical validation parameters for related luteolin glycosides, which would be analogous for this compound analysis, is presented below.
| Parameter | Typical Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte. |
| Linearity (r²) | ≥ 0.99 |
| Precision (RSD%) | Intra-day: ≤ 2%; Inter-day: ≤ 5% |
| Accuracy (Recovery %) | 80% - 120% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 |
This table presents generally accepted criteria for analytical method validation and serves as a guide for the parameters that would be established for this compound analysis.
Advanced Sample Preparation Techniques for Complex Biological and Plant Matrices
The accurate analysis of this compound is heavily reliant on the efficiency of its extraction and purification from the source material. Plant tissues and biological fluids are complex mixtures containing numerous compounds that can interfere with the analysis. Therefore, advanced sample preparation techniques are employed to isolate and concentrate the target analyte, thereby enhancing the sensitivity and selectivity of the analytical method.
Traditional methods like maceration and Soxhlet extraction, while still in use, are often time-consuming and require large volumes of organic solvents. Modern techniques offer significant advantages in terms of efficiency, speed, and reduced environmental impact. researchgate.net
Ultrasound-Assisted Extraction (UAE) utilizes the energy of ultrasonic waves to disrupt cell walls and enhance the mass transfer of the analyte into the solvent. This technique has been shown to be effective for the extraction of flavonoids from various plant materials, offering shorter extraction times and reduced solvent consumption compared to conventional methods. For instance, studies on related flavonoids have demonstrated that optimizing parameters such as ultrasonic power, extraction time, and solvent composition can significantly improve extraction yields.
Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and the sample matrix, leading to a rapid extraction process. researchgate.netresearchgate.net The localized heating effect can cause cell rupture, facilitating the release of intracellular compounds like this compound. Research on the MAE of luteolin and its derivatives has shown that factors like microwave power, irradiation time, and the type of solvent are critical for achieving high extraction efficiency. researchgate.netresearchgate.net
Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE), uses solvents at elevated temperatures and pressures. These conditions increase the solubility and diffusion rate of the analyte, leading to a faster and more efficient extraction.
Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from complex mixtures. In the context of analyzing this compound from biological fluids like plasma or urine, SPE is invaluable. The sample is passed through a solid sorbent that retains the analyte, while interfering substances are washed away. The analyte is then eluted with a small volume of a suitable solvent, resulting in a cleaner and more concentrated sample for analysis.
The choice of the most appropriate sample preparation technique depends on the nature of the sample matrix, the concentration of this compound, and the subsequent analytical method. Often, a combination of these advanced techniques is employed to achieve the desired level of purity and concentration.
| Technique | Principle | Advantages | Key Parameters to Optimize |
| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation enhances solvent penetration and mass transfer. | Reduced extraction time, lower solvent consumption, improved yield. | Ultrasonic power, frequency, time, temperature, solvent type and ratio. |
| Microwave-Assisted Extraction (MAE) | Microwave energy rapidly heats the solvent and sample, causing cell rupture. | Fast extraction, reduced solvent volume, higher efficiency. | Microwave power, time, temperature, solvent choice, sample-to-solvent ratio. |
| Pressurized Liquid Extraction (PLE) | Use of solvents at elevated temperatures and pressures to increase extraction efficiency. | Fast, automated, low solvent consumption, high extraction efficiency. | Temperature, pressure, solvent type, extraction time, number of cycles. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | High selectivity, sample cleanup and concentration, automation potential. | Sorbent type, conditioning solvent, loading solvent, wash solvent, elution solvent. |
This interactive table summarizes the principles, advantages, and key optimization parameters of advanced sample preparation techniques applicable to the analysis of this compound.
Future Research Directions and Translational Perspectives Pre Clinical
Elucidation of Novel Biological Activities and Molecular Targets
While luteolin (B72000) is known for a wide array of pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor effects, the specific biological profile of luteolin-7-O-alpha-L-rhamnoside is less understood. nih.govmdpi.com Future pre-clinical research must prioritize the systematic screening of this compound to identify both shared and unique biological activities compared to its parent aglycone and other glycosylated forms.
A key area of investigation is its potential anti-inflammatory action. Luteolin and its glucoside form, luteolin-7-O-glucoside, have been shown to inhibit inflammatory pathways such as JAK/STAT3 and NF-κB, thereby reducing the expression of pro-inflammatory cytokines like IL-6 and TNF-α. mdpi.commdpi.comnih.gov Pre-clinical studies should aim to determine if this compound can modulate these or other inflammatory signaling cascades. Similarly, its antioxidant potential should be quantified by assessing its ability to modulate pathways like the Nrf2/MAPK mediated HO-1 signaling cascade, which has been established for luteolin and luteolin-7-O-glucoside. nih.govresearchgate.net
Furthermore, exploring entirely novel activities is paramount. For instance, the related compound luteolin-7-O-rutinoside demonstrated potent antiviral activity by binding to the Receptor Binding Domain (RBD) of the SARS-CoV-2 spike protein. doi.orgresearchgate.net This finding provides a strong rationale for investigating the antiviral potential of this compound against a spectrum of viruses, representing a significant and unexplored area of research.
| Potential Biological Activity | Known Molecular Target(s) of Related Compounds | Rationale for Investigation |
|---|---|---|
| Anti-inflammatory | JAK/STAT3, NF-κB, NLRP3 Inflammasome, IL-6, TNF-α | Common activity for flavonoids; established for luteolin and its glucoside. mdpi.commdpi.com |
| Antioxidant | Nrf2/MAPK, HO-1, ROS scavenging | Established for luteolin and its glucoside; key mechanism for cellular protection. nih.govresearchgate.net |
| Anticancer | AKT/mTOR, STAT3, Apoptosis pathways | Luteolin shows activity against various cancer cell lines. mdpi.com |
| Antiviral | SARS-CoV-2 Spike Protein RBD (for Luteolin-7-O-rutinoside) | The presence of a rhamnose-containing moiety suggests potential for unique binding interactions with viral proteins. doi.org |
Exploration of Synergistic Effects with Other Phytochemicals or Compounds
A significant translational perspective involves combination therapy, where a compound can enhance the efficacy of another drug, potentially allowing for lower doses and reduced toxicity. Luteolin has demonstrated synergistic effects in pre-clinical cancer models. For example, it has been shown to increase apoptosis initiated by cisplatin in ovarian cancer and sensitize osteosarcoma cells to doxorubicin. mdpi.com Another study found that luteolin worked synergistically with AKT/mTOR inhibitors to suppress the proliferation of androgen receptor-positive triple-negative breast cancer cells. mdpi.com
Future pre-clinical research should design studies to explore whether this compound possesses similar synergistic capabilities. Investigating its effects in combination with standard-of-care chemotherapeutic agents or targeted molecular inhibitors could reveal its potential as an adjuvant in cancer therapy. These studies would involve in vitro cell-based assays followed by in vivo animal models to confirm the synergistic interactions and elucidate the underlying molecular mechanisms.
Development of Advanced Delivery Systems for Experimental Research (e.g., Nanoparticles for enhanced bioavailability studies in models)
A major hurdle for the clinical application of many flavonoids, including luteolin, is their poor water solubility and low bioavailability. nih.govmdpi.com These limitations significantly hinder their therapeutic efficacy in pre-clinical models. To address this, various advanced delivery systems have been developed for luteolin, and this research provides a clear roadmap for this compound.
Nano-scale drug delivery systems, such as polymeric nanoparticles, micelles, nanoemulsions, and liposomes, have been successfully used to encapsulate luteolin. mdpi.comresearchgate.net These formulations enhance its solubility, protect it from degradation, extend its circulation time, and can even facilitate targeted delivery to specific tissues. nih.govmdpi.com For instance, loading luteolin into PLA-PEG nanoparticles significantly reduced its IC50 value in SCC25 cancer cells, demonstrating enhanced efficacy. mdpi.com
A critical future direction is the development and characterization of similar advanced delivery systems specifically for this compound. Encapsulating the compound in various nanocarriers will be essential for conducting meaningful and reproducible pre-clinical in vivo studies, allowing for a more accurate assessment of its biological activities by ensuring adequate systemic exposure.
| Delivery System Type | Composition Example | Primary Advantage(s) | Reference |
|---|---|---|---|
| Polymeric Nanoparticles | PLA-PEG (Polylactic acid-polyethylene glycol) | Improved cytotoxicity, controlled release. | mdpi.com |
| Micelles | MPEG/PCL (Methoxy polyethylene glycol/polycaprolactone) | Self-assembly, enhanced solubility, improved IC50. | mdpi.com |
| Nanoemulsions | Chitosan-based | Biodegradability, stability, controlled release. | researchgate.net |
| Vesicular Systems | Liposomes, Niosomes | Encapsulation of both hydrophilic and lipophilic drugs, improved circulation time. | mdpi.com |
| Nanospheres | Conjugated with antibodies (e.g., HER-2) | Targeted delivery to specific cells, increased cellular uptake. | mdpi.com |
Integration with Multi-omics Approaches (Proteomics, Metabolomics) for Comprehensive Understanding
To fully comprehend the biological impact of this compound, future research must move beyond single-endpoint assays and embrace a systems-biology approach. The integration of multi-omics technologies, such as proteomics and metabolomics, can provide an unbiased, global view of the cellular changes induced by the compound. mdpi.commdpi.com
Metabolomics, for instance, was used to investigate the antialgal mechanism of luteolin-7-O-glucuronide on Phaeocystis globosa. nih.govnih.gov The study revealed that the compound disturbed the tricarboxylic acid (TCA) cycle by decreasing levels of α-Ketoglutarate and acetyl-CoA. nih.govnih.gov A similar untargeted metabolomics approach could be applied to pre-clinical models (e.g., cancer cell lines or animal tissues) treated with this compound to identify key metabolic pathways it modulates.
Proteomics would complement this by identifying changes in protein expression and post-translational modifications, offering direct insights into the molecular targets and signaling pathways affected. Integrating these datasets can reveal novel mechanisms of action and biomarkers of response that would be missed by traditional hypothesis-driven research. mdpi.com
Addressing Research Challenges Related to Bioavailability and Metabolic Fate in Pre-clinical Models
A fundamental aspect of pre-clinical development is understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. For luteolin, it is known that it is metabolized into glucuronide and sulfate (B86663) conjugates in rats and humans. nih.govresearchgate.net Furthermore, glycosides like luteolin-7-O-glucoside are often hydrolyzed to the aglycone luteolin in the gastrointestinal tract before absorption. researchgate.net
The metabolic fate of this compound is a critical unknown. The presence of the rhamnose sugar moiety, as opposed to glucose, may significantly influence its absorption and metabolism. Key research questions that must be addressed in pre-clinical models include:
Is the glycoside absorbed intact, or is it first hydrolyzed to luteolin?
What are the major phase I and phase II metabolites of the compound?
Does the rhamnose moiety affect the rate of absorption or the route of excretion?
What are the pharmacokinetic parameters, such as half-life and peak plasma concentration, in animal models?
Answering these questions using techniques like HPLC and LC-MS/MS is essential for interpreting the results of efficacy studies and understanding which chemical entity—the parent glycoside, the aglycone, or other metabolites—is responsible for the observed biological effects. nih.gov
Exploration of Sustainable Sourcing and Production Methodologies
As research into this compound progresses, ensuring a sustainable and consistent supply of the pure compound for experimental use is crucial. Currently, it has been isolated from natural sources such as Crotalaria lachnophora. ebi.ac.uk Future research should focus on identifying other, more abundant and sustainable plant sources. This involves screening various plant species known to be rich in flavonoids.
Beyond natural extraction, developing alternative production methods is a key translational goal. Research into optimizing extraction techniques, such as the pressurized liquid extraction methods used for obtaining luteolin-7-O-glucoside from olive leaves, could be adapted. nih.gov Furthermore, exploring biotechnological production routes, including enzymatic synthesis (glycosylation of luteolin with a rhamnose donor) or metabolic engineering of microbial systems (e.g., E. coli or Saccharomyces cerevisiae) to produce the compound through fermentation, could provide a scalable, cost-effective, and environmentally friendly source for future pre-clinical and potential clinical development.
Q & A
Q. How can researchers differentiate luteolin-7-O-alpha-L-rhamnoside from structurally similar flavonoids like luteolin-7-O-glucoside or other rhamnosides?
Methodological Answer:
- Use high-performance liquid chromatography (HPLC) with UV/Vis detection at 260–350 nm to separate glycosides based on retention times and spectral characteristics .
- Confirm structural differences via NMR spectroscopy (e.g., H and C NMR) to identify the rhamnose moiety’s anomeric proton (~δ 4.8–5.2 ppm) and linkage position .
- Compare mass spectrometry (MS) this compound (MW 580.49) differs from glucosides (e.g., MW 448.1 for luteolin-7-O-glucoside) due to the rhamnose substitution .
Q. What are the standard protocols for isolating this compound from plant matrices?
Methodological Answer:
- Perform solid-phase extraction (SPE) using C18 cartridges, followed by gradient elution with methanol-water (e.g., 30–70% methanol) to enrich flavonoid fractions .
- Combine column chromatography (e.g., Sephadex LH-20) with preparative TLC to isolate the compound .
- Validate purity via HPLC-DAD-ESI-MS with ≥95% purity thresholds .
Q. Which physicochemical properties of this compound are critical for experimental design?
Methodological Answer:
- Solubility : Poor aqueous solubility (requires DMSO or PEG-300 for stock solutions; e.g., 5 mg/mL in 50% PEG-300/saline) .
- Stability : Degrades under prolonged light exposure; store lyophilized samples at -20°C in amber vials .
- pKa : Weakly acidic (pH-dependent solubility; adjust buffers to pH 6–7 for cell-based assays) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects) for this compound?
Methodological Answer:
- Standardize experimental conditions: Use oxygen radical absorbance capacity (ORAC) assays at fixed concentrations (e.g., 10–100 μM) to minimize dose-dependent variability .
- Control for matrix effects by testing the compound in both isolated systems (e.g., DPPH radical scavenging) and cellular models (e.g., HO-induced oxidative stress in SH-SY5Y cells) .
- Validate findings with knockout models (e.g., Nrf2-deficient cells) to assess pathway-specific effects .
Q. What experimental models are optimal for studying the anti-inflammatory mechanisms of this compound?
Methodological Answer:
- In vitro : Use LPS-stimulated RAW 264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA and NF-κB pathway inhibition via Western blot .
- In vivo : Employ murine models of colitis (e.g., DSS-induced colitis) with oral administration (10–50 mg/kg) and histological scoring of intestinal inflammation .
- Leverage metabolomics to track downstream metabolites (e.g., quercetin derivatives) that may synergize with the compound .
Q. How can researchers address low bioavailability challenges in preclinical studies of this compound?
Methodological Answer:
- Formulate nanoparticle carriers (e.g., PLGA-based) to enhance solubility and intestinal absorption .
- Use pharmacokinetic profiling via LC-MS/MS to monitor plasma concentrations and identify metabolites (e.g., luteolin aglycone post-hydrolysis) .
- Apply intestinal perfusion models to assess permeability and efflux transporter interactions (e.g., P-gp inhibition) .
Data Contradiction Analysis
Q. Why do some studies report neuroprotective effects of this compound, while others show limited efficacy?
Methodological Answer:
- Evaluate cell differentiation state : Efficacy in RA-differentiated SH-SY5Y cells may differ from undifferentiated cells due to altered receptor expression .
- Control for metabolic activation : Include liver microsome co-cultures to simulate in vivo biotransformation .
- Cross-validate with transgenic models (e.g., APP/PS1 mice for Alzheimer’s studies) to confirm target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
